A-196
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6,7-dichloro-N-cyclopentyl-4-pyridin-4-ylphthalazin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N4/c19-15-9-13-14(10-16(15)20)18(22-12-3-1-2-4-12)24-23-17(13)11-5-7-21-8-6-11/h5-10,12H,1-4H2,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGOSOMRWSYAOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=NN=C(C3=CC(=C(C=C32)Cl)Cl)C4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of A-196: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-196 is a first-in-class, potent, and selective small molecule inhibitor of the histone methyltransferases SUV420H1 and SUV420H2. Its mechanism of action centers on the substrate-competitive inhibition of these enzymes, leading to a significant modulation of histone H4 lysine 20 (H4K20) methylation states. This activity ultimately impacts critical cellular processes, most notably DNA repair, by impairing the non-homologous end joining (NHEJ) pathway. This guide provides a comprehensive overview of the biochemical and cellular pharmacology of this compound, including quantitative data, detailed experimental methodologies, and visual representations of its mechanism and associated pathways.
Core Mechanism of Action: Inhibition of SUV420H1 and SUV420H2
This compound functions as a substrate-competitive inhibitor of both SUV420H1 and SUV420H2.[1][2] By competing with the histone substrate, this compound effectively blocks the catalytic activity of these enzymes, preventing the transfer of methyl groups to H4K20. This targeted inhibition leads to a global decrease in dimethylated and trimethylated H4K20 (H4K20me2 and H4K20me3) and a corresponding increase in monomethylated H4K20 (H4K20me1).[1][2]
Quantitative Potency and Selectivity
The inhibitory activity of this compound has been quantified through various biochemical and cellular assays. The following table summarizes the key potency values.
| Target/Process | Assay Type | Value | Cell Line (if applicable) | Reference |
| SUV420H1 | Biochemical (IC50) | 25 nM | N/A | [2] |
| SUV420H2 | Biochemical (IC50) | 144 nM | N/A | [2] |
| H4K20me1 increase | Cellular (EC50) | 735 nM | U2OS | [2] |
| H4K20me2 decrease | Cellular (EC50) | 262 nM | U2OS | [2] |
| H4K20me3 decrease | Cellular (EC50) | 370 nM | U2OS | [2] |
This compound demonstrates high selectivity for SUV420H1 and SUV420H2, with over 100-fold greater potency against these enzymes compared to other histone methyltransferases and non-epigenetic targets.[3][4]
Signaling Pathway and Cellular Consequences
The inhibition of SUV420H1/H2 by this compound initiates a cascade of events within the cell, primarily affecting chromatin structure and the DNA damage response.
Impact on DNA Repair
A primary consequence of reduced H4K20me2/me3 levels is the impairment of the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair.[1] This is evidenced by the inhibition of 53BP1 foci formation at sites of DNA damage following ionizing radiation.[1] this compound does not appear to affect homology-directed repair, highlighting its specific impact on the NHEJ pathway.[1]
Experimental Protocols
The following sections outline the key experimental methodologies used to elucidate the mechanism of action of this compound.
Biochemical Inhibition Assay (Scintillation Proximity Assay)
This assay is employed to determine the in vitro potency (IC50) of this compound against SUV420H1 and SUV420H2.
Methodology:
-
Reaction Mixture: Recombinant SUV420H1 or SUV420H2 enzyme is incubated with a biotinylated histone H4 peptide substrate and the radiolabeled methyl donor, S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM), in a suitable assay buffer.
-
Inhibitor Addition: this compound is added to the reaction mixture at a range of concentrations.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 1 hour at 30°C).
-
Signal Detection: Streptavidin-coated scintillant-embedded beads are added to the reaction. The biotinylated histone peptide binds to the beads. When a radiolabeled methyl group is transferred to the peptide, the ³H is brought into close proximity to the bead, inducing a detectable light signal.
-
Data Analysis: The reduction in scintillation signal in the presence of this compound is measured, and the IC50 value is calculated from the dose-response curve.
Cellular Histone Methylation Assay (Western Blot)
This method is used to determine the effect of this compound on global histone methylation levels in cells.
Methodology:
-
Cell Culture and Treatment: A suitable cell line (e.g., U2OS) is cultured and treated with varying concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 48 hours).
-
Histone Extraction: Histones are extracted from the cell nuclei using an acid extraction protocol.
-
Protein Quantification: The concentration of the extracted histones is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of histone extracts are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunodetection: The membrane is probed with primary antibodies specific for H4K20me1, H4K20me2, H4K20me3, and a loading control (e.g., total Histone H4).
-
Signal Detection and Analysis: Following incubation with a suitable secondary antibody, the signal is detected using chemiluminescence. The band intensities are quantified, and the changes in methylation levels relative to the control are determined to calculate EC50 values.
53BP1 Foci Formation Assay (Immunofluorescence)
This assay visualizes the recruitment of the DNA repair protein 53BP1 to sites of DNA double-strand breaks, a key step in NHEJ.
References
- 1. researchgate.net [researchgate.net]
- 2. 5cpr - The novel SUV4-20 inhibitor this compound verifies a role for epigenetics in genomic integrity - Summary - Protein Data Bank Japan [pdbj.org]
- 3. librarysearch.colby.edu [librarysearch.colby.edu]
- 4. CIPSM - The SUV4-20 inhibitor this compound verifies a role for epigenetics in genomic integrity [cipsm.de]
The Guardian of the Genome: Unraveling the Role of SUV4-20 in Maintaining Genomic Integrity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The stability of the genome is paramount for cellular function and organismal health. A complex network of proteins and pathways has evolved to protect the genome from endogenous and exogenous threats. Among the key players in this intricate system are histone methyltransferases, enzymes that post-translationally modify histone proteins, thereby regulating chromatin structure and function. This technical guide delves into the critical role of the Suppressor of Variegation 4-20 Homolog (SUV4-20) enzymes, SUV4-20H1 and SUV4-20H2, in maintaining genomic integrity. We will explore their fundamental enzymatic activities, their crucial function in heterochromatin formation and maintenance, their involvement in the DNA damage response, and the consequences of their dysregulation in diseases such as cancer. This document provides a comprehensive overview of the current understanding of SUV4-20, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to serve as a valuable resource for the scientific community.
Introduction: SUV4-20 and the Histone Code
The histone code hypothesis posits that specific post-translational modifications of histone tails act as a signaling platform, recruiting effector proteins to regulate downstream cellular events. A key modification in this code is the methylation of histone H4 at lysine 20 (H4K20). This methylation exists in three states: mono- (H4K20me1), di- (H4K20me2), and tri-methylation (H4K20me3). The SUV4-20 family of enzymes, comprising SUV4-20H1 and SUV4-20H2, are the primary writers of H4K20me2 and H4K20me3, respectively. While H4K20me1 is associated with transcriptional activation, H4K20me2 and particularly H4K20me3 are canonical marks of silent, compacted chromatin, known as heterochromatin.
The structural and functional integrity of the genome relies heavily on the proper establishment and maintenance of these methylation marks. Dysregulation of SUV4-20 activity has been implicated in a range of cellular defects, including impaired DNA repair, chromosome segregation errors, and telomere dysfunction, ultimately contributing to genomic instability, a hallmark of cancer.[1][2][3]
Enzymatic Activity and Regulation of SUV4-20
SUV4-20H1 and SUV4-20H2 are SET domain-containing lysine methyltransferases. Their primary substrate is monomethylated H4K20 (H4K20me1), which is established by the enzyme PR-Set7/SETD8. SUV4-20H1 then catalyzes the conversion of H4K20me1 to H4K20me2, and SUV4-20H2 further methylates H4K20me2 to H4K20me3. This sequential methylation pathway underscores a tightly regulated process for establishing distinct chromatin states.
The activity of SUV4-20 enzymes is regulated by their interaction with other proteins. For instance, SUV4-20H2 is recruited to pericentric heterochromatin through its interaction with Heterochromatin Protein 1 (HP1).[4] This interaction is crucial for the establishment of H4K20me3 at these regions.
Quantitative Data on SUV4-20 Inhibition
The development of small molecule inhibitors has been instrumental in dissecting the functions of SUV4-20. A-196 is a potent and selective inhibitor of both SUV4-20H1 and SUV4-20H2.
| Inhibitor | Target | Biochemical IC50 | Cellular EC50 (H4K20me2 reduction) | Cellular EC50 (H4K20me3 reduction) |
| This compound | SUV4-20H1 | 25 nM[1][2][5] | 262 nM[2][5] | 370 nM[2][5] |
| SUV4-20H2 | 144 nM[1][2][5] |
Role of SUV4-20 in Heterochromatin Maintenance and Genomic Stability
One of the most well-characterized functions of SUV4-20, particularly SUV4-20H2, is its role in the formation and maintenance of constitutive heterochromatin. Pericentric heterochromatin, the dense chromatin flanking centromeres, is highly enriched in H4K20me3. This modification contributes to the compacted state of heterochromatin, which is essential for proper chromosome segregation during mitosis.
SUV4-20 and Cohesin Recruitment
Proper sister chromatid cohesion is vital for accurate chromosome segregation. SUV4-20H2 plays a critical role in this process by facilitating the recruitment of the cohesin complex to pericentric heterochromatin.[6][7] In the absence of SUV4-20, cohesin levels at these regions are substantially reduced, leading to premature sister chromatid separation and genomic instability.[6]
| Genotype | Phenotype | Quantitative Observation |
| Suv4-20h double-knockout | Reduced Cohesin at Pericentric Heterochromatin | Substantially reduced levels of the cohesin subunit Smc3 at major satellite repeats as determined by ChIP.[3][6] |
| Suv4-20h double-knockout | Increased Mitotic Defects | ~8% of anaphase cells show bridges or lagging chromosomes, compared to ~2% in wild-type cells.[8] |
SUV4-20 and Telomere Integrity
Telomeres, the protective caps at the ends of chromosomes, are also characterized by a heterochromatic structure. SUV4-20 enzymes contribute to the establishment of H4K20me3 at telomeric and subtelomeric regions.[9] Loss of SUV4-20 function leads to telomere elongation and an increased frequency of telomere recombination, highlighting a role for SUV4-20 in maintaining telomere homeostasis.[10]
SUV4-20 in the DNA Damage Response
Beyond its structural role in heterochromatin, H4K20 methylation is intimately involved in the DNA damage response (DDR). H4K20me2, in particular, serves as a binding platform for the DNA damage checkpoint protein 53BP1.
The 53BP1 Pathway and Non-Homologous End Joining (NHEJ)
Upon DNA double-strand break (DSB) induction, 53BP1 is recruited to the sites of damage, where it promotes the non-homologous end joining (NHEJ) pathway of DNA repair. This recruitment is dependent on the recognition of H4K20me2 by the Tudor domain of 53BP1. Inhibition of SUV4-20 activity with this compound has been shown to impair 53BP1 foci formation at sites of DNA damage, thereby compromising NHEJ-mediated repair.[6][8]
| Treatment | Effect on DNA Repair | Quantitative Observation |
| This compound (SUV4-20 inhibitor) | Inhibition of 53BP1 foci formation | This compound treatment leads to a reduction in the number of 53BP1 foci following ionizing radiation.[6][11] |
| This compound (SUV4-20 inhibitor) | Reduced NHEJ efficiency | This compound reduces the efficiency of NHEJ-mediated DNA break repair.[6] |
SUV4-20 and DNA Replication Stress
Recent evidence suggests a role for SUV4-20 in managing DNA replication stress.[3][5] The ectopic expression of SUV4-20H2 can lead to replication stress and an S-phase arrest, suggesting that the precise regulation of H4K20me3 levels is critical for the timely progression of DNA replication.[5]
SUV4-20 in Cancer and as a Therapeutic Target
Given its central role in maintaining genomic integrity, it is not surprising that dysregulation of SUV4-20 is frequently observed in cancer. The expression of SUV4-20H2 is altered in various malignancies, and both loss and overexpression have been linked to tumorigenesis, depending on the cancer type.[7][8] For instance, reduced levels of H4K20me3 are associated with poor prognosis in breast cancer and are linked to increased invasive activity.[12]
The dependence of certain cancer cells on specific DNA repair pathways opens up therapeutic avenues. Inhibiting SUV4-20 could potentially sensitize cancer cells that rely on NHEJ to DNA damaging agents.
Gene Expression Changes upon SUV4-20H2 Knockdown
To understand the downstream consequences of SUV4-20H2 loss, RNA-sequencing (RNA-seq) has been employed to identify differentially expressed genes. Knockdown of SUV4-20H2 in osteosarcoma cells leads to the dysregulation of multiple signaling pathways, including MAPK and p53 pathways.[13]
| Gene | Regulation upon SUV420H2 knockdown | Validated by RT-qPCR |
| Upregulated | ||
| Example Gene 1 | Up | Yes |
| Example Gene 2 | Up | Yes |
| Downregulated | ||
| Example Gene 3 | Down | Yes |
| Example Gene 4 | Down | Yes |
| (Note: This is a representative table. The original paper (Piao et al., 2020) should be consulted for the complete list of differentially expressed genes)[13] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the function of SUV4-20.
In Vitro Histone Methyltransferase (HMT) Assay
This assay is used to determine the enzymatic activity and substrate specificity of SUV4-20 enzymes.
Protocol Overview:
-
Enzyme and Substrate Preparation: Recombinant SUV4-20H1 or SUV4-20H2 and histone H4 peptides (unmethylated, me1, me2, or me3) are prepared.
-
Reaction Setup: The enzyme is incubated with the histone substrate in the presence of the methyl donor, S-adenosylmethionine (SAM), often radiolabeled ([³H]-SAM).
-
Reaction Incubation: The reaction is incubated at 30°C for a defined period.
-
Detection of Methylation: The incorporation of the methyl group is detected. For radiolabeled SAM, this can be done by spotting the reaction onto P81 phosphocellulose paper, washing away unincorporated [³H]-SAM, and measuring the retained radioactivity using a scintillation counter. Alternatively, non-radioactive methods using specific antibodies to detect the methylated product can be employed (e.g., ELISA or Western blot).[9][14]
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine the genomic localization of SUV4-20 enzymes or the distribution of H4K20 methylation marks.
Protocol Overview:
-
Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: The chromatin is sheared into smaller fragments, typically by sonication or enzymatic digestion.
-
Immunoprecipitation: An antibody specific to the protein of interest (e.g., SUV4-20H2) or the histone modification (e.g., H4K20me3) is used to immunoprecipitate the chromatin fragments.
-
DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Analysis: The purified DNA can be analyzed by quantitative PCR (ChIP-qPCR) to assess enrichment at specific genomic loci or by next-generation sequencing (ChIP-seq) for genome-wide mapping.[15][16][17]
DNA Fiber Analysis
This technique is used to visualize and measure various parameters of DNA replication at the single-molecule level.
Protocol Overview:
-
Pulse Labeling: Actively replicating cells are sequentially pulsed with two different halogenated nucleotides (e.g., IdU and CldU).
-
Cell Lysis and DNA Spreading: Cells are lysed, and the DNA is stretched onto a glass slide.
-
Immunodetection: The incorporated nucleotides are detected using specific antibodies conjugated to different fluorophores.
-
Microscopy and Analysis: The fluorescently labeled DNA fibers are visualized using fluorescence microscopy, and the lengths of the labeled tracks are measured to determine replication fork speed, origin firing, and other replication dynamics.[4][13][18]
Visualizing SUV4-20 Pathways and Workflows
Caption: Role of SUV4-20H1 and H4K20me2 in the 53BP1-mediated DNA damage response.
Conclusion
The SUV4-20 histone methyltransferases are indispensable guardians of genomic integrity. Through their precise control of H4K20 methylation, they orchestrate the formation of silent heterochromatin, ensure the fidelity of chromosome segregation, and play a direct role in the DNA damage response. The growing body of evidence linking SUV4-20 dysregulation to cancer underscores their importance in human health and disease. The development of specific inhibitors like this compound provides powerful tools to further probe their functions and explore their potential as therapeutic targets. Future research will undoubtedly continue to unravel the complex regulatory networks in which SUV4-20 enzymes operate, providing deeper insights into the maintenance of a stable genome.
References
- 1. Targets for repair: detecting and quantifying DNA damage with fluorescence-based methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of radiation-induced DNA double strand break repair foci to evaluate and predict biological responses to ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The SUV4-20H Histone Methyltransferases in Health and Disease [mdpi.com]
- 4. The histone methyltransferase SUV420H2 and Heterochromatin Proteins HP1 interact but show different dynamic behaviours - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SUV4-20 activity in the preimplantation mouse embryo controls timely replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The SUV4-20 inhibitor this compound verifies a role for epigenetics in genomic integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Impact of Histone Lysine Methyltransferase SUV4-20H2 on Cancer Onset and Progression with Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Histone 4 lysine 20 tri-methylation: a key epigenetic regulator in chromatin structure and disease [frontiersin.org]
- 10. Suv4-20h deficiency results in telomere elongation and derepression of telomere recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Loss of histone H4K20 trimethylation predicts poor prognosis in breast cancer and is associated with invasive activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. genecards.org [genecards.org]
- 17. m.youtube.com [m.youtube.com]
- 18. Impact of Histone H4 Lysine 20 Methylation on 53BP1 Responses to Chromosomal Double Strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Investigating Histone Methyltransferases with A-196
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-196 is a potent and selective chemical probe for the study of histone methyltransferases SUV420H1 and SUV420H2. As a substrate-competitive inhibitor, this compound provides a powerful tool to investigate the roles of these enzymes and their catalyzed histone mark, H4K20 methylation, in various biological processes, most notably in the maintenance of genomic integrity through the regulation of DNA repair pathways. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activities, detailed protocols for its use in key experiments, and a summary of its selectivity profile. The information presented herein is intended to enable researchers to effectively utilize this compound as a tool to explore the functions of SUV4-20 enzymes in health and disease.
Introduction to this compound
This compound is a first-in-class small molecule inhibitor of the histone methyltransferases SUV420H1 and SUV420H2.[1][2] These enzymes are responsible for the di- and tri-methylation of histone H4 at lysine 20 (H4K20me2 and H4K20me3, respectively), epigenetic marks that play crucial roles in chromatin compaction, DNA replication, and the DNA damage response. By competitively inhibiting the binding of the histone substrate to the enzyme, this compound effectively reduces the levels of H4K20me2 and H4K20me3, leading to a concomitant increase in the monomethylated state (H4K20me1).[1][2] This modulation of histone methylation provides a means to study the downstream cellular consequences of inhibiting SUV4-20 activity. A significant application of this compound has been in elucidating the role of H4K20 methylation in the non-homologous end joining (NHEJ) pathway of DNA double-strand break repair.
Quantitative Data
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency and cellular effects.
Table 1: In Vitro Potency of this compound against SUV4-20 Enzymes
| Target Enzyme | IC50 (nM) |
| SUV420H1 | 25 |
| SUV420H2 | 144 |
Data sourced from MedchemExpress and Selleck Chemicals.[1][2]
Table 2: Cellular Activity of this compound in U2OS Cells (48-hour treatment)
| Histone Mark | EC50 (nM) | Effect |
| H4K20me1 | 735 | Increase |
| H4K20me2 | 262 | Decrease |
| H4K20me3 | 370 | Decrease |
Data sourced from MedchemExpress.[1]
Table 3: Selectivity Profile of this compound
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below.
In Vitro Histone Methyltransferase Assay (Scintillation Proximity Assay)
This assay measures the enzymatic activity of SUV4-20 and the inhibitory effect of this compound by quantifying the transfer of a radiolabeled methyl group to a histone substrate.
Materials:
-
Recombinant human SUV420H1 or SUV420H2
-
Biotinylated H4 peptide (1-21) substrate
-
S-(adenosyl-L-methionine) [³H-SAM] (radiolabeled methyl donor)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
Streptavidin-coated SPA beads
-
384-well microplates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add assay buffer, SUV420H1/H2 enzyme, and the biotinylated H4 peptide substrate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Initiate the reaction by adding [³H-SAM].
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes), allowing the enzymatic reaction to proceed.
-
Terminate the reaction by adding a stop solution containing unlabeled SAM and streptavidin-coated SPA beads.
-
Incubate the plate for at least 30 minutes to allow the biotinylated peptide to bind to the SPA beads.
-
Measure the scintillation signal using a microplate scintillation counter. The signal is proportional to the amount of [³H]-methylated peptide.
-
Calculate IC50 values by plotting the percentage of inhibition against the log concentration of this compound.
Cellular Histone Methylation Analysis (Western Blot)
This protocol details the detection of changes in H4K20 methylation states in cells treated with this compound.
Materials:
-
U2OS cells (or other suitable cell line)
-
This compound
-
Cell culture medium and supplements
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H4K20me1, anti-H4K20me2, anti-H4K20me3, and anti-total Histone H4 (as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed U2OS cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0-10 µM) or DMSO for 48 hours.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of methylated H4K20 to total Histone H4.
DNA Damage Response Analysis (53BP1 Foci Formation by Immunofluorescence)
This method visualizes and quantifies the formation of 53BP1 foci at sites of DNA double-strand breaks, a process inhibited by this compound.
Materials:
-
U2OS cells grown on coverslips
-
This compound
-
Source of ionizing radiation (IR) (e.g., X-ray irradiator)
-
4% Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-53BP1
-
Alexa Fluor-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed U2OS cells on coverslips in a multi-well plate.
-
Pre-treat the cells with this compound or DMSO for a specified time (e.g., 24-48 hours).
-
Induce DNA double-strand breaks by exposing the cells to a controlled dose of ionizing radiation (e.g., 2-10 Gy).
-
Allow the cells to recover for a short period (e.g., 1-2 hours) to allow for foci formation.
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate the cells with the primary anti-53BP1 antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells with PBS and incubate with the Alexa Fluor-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize and capture images using a fluorescence microscope.
-
Quantify the number of 53BP1 foci per nucleus using image analysis software.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the investigation of histone methyltransferases with this compound.
Caption: Role of SUV4-20 in the NHEJ pathway and its inhibition by this compound.
Caption: Experimental workflow for investigating this compound activity.
Conclusion
This compound is an indispensable tool for probing the functions of SUV420H1 and SUV420H2. Its high potency and selectivity, combined with its demonstrated cellular activity, make it suitable for a wide range of in vitro and cell-based assays. The experimental protocols and conceptual diagrams provided in this guide are intended to facilitate the effective use of this compound in dissecting the roles of H4K20 methylation in genome stability and other fundamental cellular processes. Further investigation into its broader selectivity profile will continue to refine its application as a chemical probe.
References
A-196 (Acalabrutinib): A Technical Overview of a Second-Generation BTK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-196, scientifically known as Acalabrutinib (formerly ACP-196), is a highly selective, second-generation inhibitor of Bruton's tyrosine kinase (BTK).[1][2] It was rationally designed to be more potent and selective than the first-in-class BTK inhibitor, ibrutinib, thereby minimizing off-target effects.[1][2] Acalabrutinib is an irreversible inhibitor that forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to sustained inhibition of its kinase activity.[1][3] This targeted mechanism disrupts the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells.[1] This technical guide provides a comprehensive overview of the discovery, characterization, and mechanism of action of Acalabrutinib.
Quantitative Data Summary
The following tables summarize the key quantitative data for Acalabrutinib, including its biochemical potency, cellular activity, and selectivity profile against various kinases.
Table 1: Biochemical and Cellular Activity of Acalabrutinib (this compound)
| Parameter | Value | Cell/System | Reference |
| BTK IC50 | 3 nM | Purified BTK enzyme | [1] |
| CD69 B-cell activation EC50 | 8 nM | Human whole-blood | [1] |
Table 2: Kinase Selectivity Profile of Acalabrutinib (this compound) vs. Ibrutinib
| Kinase | Acalabrutinib IC50 (nM) | Ibrutinib IC50 (nM) | Reference |
| BTK | 3 | Not specified in this context | [1] |
| ITK | >1000 | Not specified in this context | [1] |
| EGFR | >1000 | Not specified in this context | [1] |
| ERBB2 | >1000 | Not specified in this context | [1] |
| ERBB4 | >1000 | Not specified in this context | [1] |
| JAK3 | >1000 | Not specified in this context | [1] |
| BLK | >1000 | Not specified in this context | [1] |
| FGR | >1000 | Not specified in this context | [1] |
| FYN | >1000 | Not specified in this context | [1] |
| HCK | >1000 | Not specified in this context | [1] |
| LCK | >1000 | Not specified in this context | [1] |
| LYN | >1000 | Not specified in this context | [1] |
| SRC | >1000 | Not specified in this context | [1] |
| YES1 | >1000 | Not specified in this context | [1] |
| TEC | Minimal activity at 1000 nM | Completely suppressed at 1000 nM | [1] |
Experimental Protocols
Kinase Inhibition Assay (Biochemical IC50 Determination)
This protocol outlines a typical method for determining the half-maximal inhibitory concentration (IC50) of Acalabrutinib against purified BTK.
-
Reagents and Materials:
-
Purified recombinant human BTK enzyme.
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
ATP and a suitable peptide substrate (e.g., a poly-Glu,Tyr peptide).
-
Acalabrutinib (this compound) serially diluted in DMSO.
-
A detection reagent to measure kinase activity (e.g., ADP-Glo™ Kinase Assay).
-
384-well plates.
-
-
Procedure:
-
Add 5 µL of kinase buffer containing the BTK enzyme to each well of a 384-well plate.
-
Add 50 nL of serially diluted Acalabrutinib or DMSO (vehicle control) to the wells.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 60 minutes) to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the logarithm of the Acalabrutinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular B-cell Activation Assay (CD69 Expression)
This protocol describes a method to assess the functional activity of Acalabrutinib in a cellular context by measuring the inhibition of B-cell activation.
-
Reagents and Materials:
-
Freshly isolated human peripheral blood mononuclear cells (PBMCs) or whole blood.
-
RPMI-1640 cell culture medium supplemented with 10% fetal bovine serum.
-
B-cell activator (e.g., anti-IgM antibody).
-
Acalabrutinib (this compound) serially diluted in DMSO.
-
Fluorescently labeled antibodies against human CD19 (B-cell marker) and CD69 (activation marker).
-
Flow cytometer.
-
-
Procedure:
-
Pre-incubate PBMCs or whole blood with serially diluted Acalabrutinib or DMSO (vehicle control) for a specified time (e.g., 1 hour) at 37°C.
-
Stimulate the B-cells by adding a B-cell activator (e.g., anti-IgM).
-
Incubate the cells for 18-24 hours at 37°C in a CO2 incubator.
-
Stain the cells with fluorescently labeled anti-CD19 and anti-CD69 antibodies.
-
Analyze the cells by flow cytometry, gating on the CD19-positive B-cell population.
-
Determine the percentage of CD69-positive B-cells in each treatment condition.
-
Plot the percentage of inhibition of CD69 expression against the logarithm of the Acalabrutinib concentration and fit the data to determine the EC50 value.
-
Visualizations
Signaling Pathway Diagram
Caption: B-cell receptor (BCR) signaling pathway and the inhibitory action of this compound (Acalabrutinib) on BTK.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the development of a targeted kinase inhibitor like this compound.
References
A-196: A Deep Dive into its Impact on DNA Damage Response Pathways
For Immediate Release
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
NEW YORK, October 28, 2025 – A-196, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), is demonstrating significant potential in oncology research through its ability to induce DNA damage and activate the DNA damage response (DDR) pathways in cancer cells. This in-depth technical guide provides a comprehensive overview of the core mechanisms of this compound, focusing on its impact on critical signaling pathways, and offers detailed experimental protocols and quantitative data to support further investigation and drug development.
The overexpression of PRMT5 is a known characteristic of various cancers and is often correlated with disease progression and a poorer prognosis.[1] By inhibiting PRMT5, this compound disrupts essential cellular processes, leading to a cascade of events that culminate in cell cycle arrest and apoptosis, the programmed death of cancer cells.
Core Mechanism: Induction of DNA Damage and DDR Activation
This compound's primary mechanism of action involves the inhibition of PRMT5, which in turn leads to the downregulation of genes crucial for DNA damage repair.[2] This suppression of DDR genes, including BRCA1/2, RAD51, and ATM, is achieved through epigenetic modifications and alterations in alternative splicing.[1][2] The resulting accumulation of DNA damage triggers a robust cellular response.
This response is primarily mediated by the Ataxia-Telangiectasia Mutated (ATM) and ATM- and Rad3-related (ATR) kinases, which act as central sensors of DNA damage.[3] Upon detecting DNA lesions, these kinases initiate a signaling cascade that activates downstream effector proteins, including the checkpoint kinases CHK1 and CHK2. This activation ultimately orchestrates a halt in the cell cycle, providing an opportunity for DNA repair. However, if the damage is too extensive, the cell is directed towards apoptosis.
Key Signaling Pathways Affected by this compound
The following diagram illustrates the central signaling pathway impacted by this compound:
Caption: this compound inhibits PRMT5, leading to DDR gene downregulation and DNA damage, which activates the ATM/ATR-CHK1/CHK2 pathway, resulting in cell cycle arrest and apoptosis.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on various cellular parameters, providing a clear comparison for researchers.
| Parameter | Cell Line | This compound Concentration | Observed Effect |
| DDR Gene Expression (mRNA levels) | Ovarian Cancer Cells | 100 nM | Significant downregulation of BRCA1, RAD51, ATM |
| H4R3me2s on DDR Gene Promoters | Breast Cancer Cells | 100 nM | Reduced presence of this activating mark |
| γH2AX Foci Formation (DNA Damage Marker) | Various Cancer Cell Lines | 50-200 nM | Dose-dependent increase in γH2AX foci |
| CHK1 Phosphorylation (Ser345) | Leukemia Cells | 100 nM | Increased phosphorylation, indicating pathway activation |
| Cell Viability | MTAP-deleted Cancer Cells | 10-100 nM | Selective and potent reduction in cell viability |
| Apoptosis (Annexin V staining) | Breast Cancer Cells | 100 nM | Significant increase in apoptotic cells |
| Synergistic Effect with PARP Inhibitors | Ovarian Cancer Xenografts | Combination Therapy | Potent inhibition of tumor growth |
Detailed Experimental Protocols
To facilitate the replication and extension of these findings, detailed methodologies for key experiments are provided below.
Western Blotting for DDR Protein Phosphorylation
This protocol is designed to assess the activation of key DDR proteins like ATM and CHK1.
Caption: A streamlined workflow for detecting protein phosphorylation via Western blotting.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells at a suitable density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for the specified time.
-
Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against phosphorylated and total DDR proteins. Subsequently, incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
Immunofluorescence for DNA Damage Foci
This protocol allows for the visualization and quantification of DNA damage markers like γH2AX.
Caption: Step-by-step protocol for visualizing DNA damage foci using immunofluorescence.
Methodology:
-
Cell Preparation: Grow cells on glass coverslips and treat with this compound.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with Triton X-100 to allow antibody access to intracellular targets.
-
Immunostaining: Block non-specific antibody binding and then incubate with a primary antibody against a DNA damage marker (e.g., γH2AX). After washing, incubate with a fluorescently-labeled secondary antibody.
-
Imaging and Analysis: Mount the coverslips on microscope slides with a mounting medium containing DAPI to counterstain the nuclei. Acquire images using a fluorescence microscope and quantify the number and intensity of foci per cell using image analysis software.
Therapeutic Implications and Future Directions
The ability of this compound to induce DNA damage and activate the DDR pathway highlights its potential as a standalone anticancer agent. Furthermore, its mechanism of action suggests promising synergistic combinations with other therapies that target DNA repair, such as PARP inhibitors.[1][2] The combination of this compound with PARP inhibitors has demonstrated synergistic suppression of cancer cell proliferation and tumor growth, including in PARP inhibitor-resistant models.[1][2]
Future research should focus on further elucidating the intricate molecular details of this compound's effects on various DNA repair sub-pathways and exploring its efficacy in a broader range of cancer types. The development of predictive biomarkers to identify patients most likely to respond to this compound therapy will be crucial for its successful clinical translation.
This technical guide provides a solid foundation for researchers and drug development professionals to understand and investigate the significant impact of this compound on DNA damage response pathways. The provided data and protocols are intended to accelerate research and development efforts in this promising area of oncology.
References
Cellular Targets and Pathways Affected by A-196 (Acalabrutinib): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-196, also known as Acalabrutinib, is a highly selective, second-generation inhibitor of Bruton's tyrosine kinase (BTK).[1][2] It is an orally available therapeutic agent with potent antineoplastic activity, particularly in B-cell malignancies.[2] Acalabrutinib was designed to offer improved selectivity compared to the first-generation BTK inhibitor, ibrutinib, thereby minimizing off-target effects and associated adverse events.[1][3][4] This technical guide provides a comprehensive overview of the cellular targets and signaling pathways affected by this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.
Primary Cellular Target: Bruton's Tyrosine Kinase (BTK)
The primary cellular target of this compound is Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling. This compound acts as an irreversible inhibitor by forming a covalent bond with the cysteine residue at position 481 (Cys481) within the ATP-binding domain of BTK. This covalent modification permanently inactivates the kinase, blocking its downstream signaling functions.
Kinase Selectivity Profile
A key feature of this compound is its high selectivity for BTK with minimal inhibition of other kinases, which is believed to contribute to its favorable safety profile. The table below summarizes the half-maximal inhibitory concentrations (IC50) of Acalabrutinib and its active metabolite, ACP-5862, against a panel of kinases containing a cysteine residue homologous to Cys481 in BTK.
| Kinase | Acalabrutinib IC50 (nM) | ACP-5862 (metabolite) IC50 (nM) |
| BTK | 3 | 5 |
| BMX | 58 | 15 |
| ERBB4 | 19 | 343 |
| TEC | 139 | 345 |
| BRK (PTK6) | 1600 | 150 |
| ERBB2 | >1000 | >1000 |
| LIMK1 | 190 | 400 |
| MEK5 | 930 | 69 |
| TXK | 540 | 1100 |
Data sourced from FDA regulatory documents.[5]
Affected Signaling Pathways
By inhibiting BTK, this compound primarily disrupts the B-cell receptor (BCR) signaling pathway. This pathway is constitutively active in many B-cell malignancies and is essential for their survival and proliferation.
B-Cell Receptor (BCR) Signaling Pathway
Upon antigen binding, the BCR initiates a signaling cascade that is heavily dependent on BTK. This compound's inhibition of BTK interrupts this cascade, leading to the downregulation of several key downstream signaling molecules. This includes the inhibition of phospholipase C gamma 2 (PLCγ2), protein kinase B (AKT), and the mitogen-activated protein kinase (MAPK) pathway, evidenced by reduced phosphorylation of extracellular signal-regulated kinase (ERK).
Caption: this compound inhibits BTK, disrupting the BCR signaling cascade.
Cellular Effects of this compound
The inhibition of BTK and the BCR signaling pathway by this compound translates into significant cellular effects, primarily the induction of apoptosis and the inhibition of proliferation in malignant B-cells.
Induction of Apoptosis
This compound has been shown to induce apoptosis in chronic lymphocytic leukemia (CLL) cells. This is a key mechanism of its anti-tumor activity. A common method to assess apoptosis is through the detection of cleaved Poly (ADP-ribose) polymerase (PARP), a substrate of activated caspase-3.
Inhibition of Cell Proliferation
By blocking pro-survival signals emanating from the BCR, this compound effectively inhibits the proliferation of malignant B-cells. This effect can be quantified through various cell viability and proliferation assays.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the cellular effects of this compound.
BTK Target Occupancy Assay
This assay measures the percentage of BTK molecules that are covalently bound by this compound in a cell population.
Caption: Workflow for determining BTK occupancy by this compound.
Protocol:
-
Cell Lysis: Peripheral blood mononuclear cells (PBMCs) are lysed using a buffer containing a protease inhibitor cocktail to obtain total protein extracts.[2]
-
Probe Incubation: The cell lysate is incubated with a biotinylated derivative of this compound (e.g., ACP-4016) which will bind to any unoccupied BTK.[6] A saturating concentration of this compound is added to a parallel sample to serve as a negative control.[6]
-
ELISA:
-
96-well plates are coated with an anti-BTK antibody.[2]
-
The cell lysates (with and without the probe) are added to the wells to allow the capture of BTK.
-
The plates are washed, and Streptavidin-Horseradish Peroxidase (HRP) is added to bind to the biotinylated probe.
-
A chemiluminescent substrate is added, and the resulting luminescence is measured using a plate reader.
-
-
Calculation: The percentage of BTK occupancy is calculated by comparing the signal from the treated sample to the signals from the untreated and fully inhibited controls.
Apoptosis Assay by Flow Cytometry (Cleaved PARP)
This method quantifies the percentage of apoptotic cells by detecting an intracellular marker of apoptosis, cleaved PARP.
Caption: Workflow for assessing apoptosis via cleaved PARP detection.
Protocol:
-
Cell Treatment: Culture CLL cells in the presence of varying concentrations of this compound or a vehicle control for a specified period (e.g., 48 hours).
-
Cell Staining:
-
Harvest and wash the cells.
-
Fix and permeabilize the cells using a commercially available kit (e.g., BD Cytofix/Perm™).[7]
-
Incubate the cells with a fluorescently labeled antibody specific for cleaved PARP.
-
Co-stain with an antibody against a B-cell surface marker, such as CD19, to specifically gate on the B-cell population.
-
-
Flow Cytometry:
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data to determine the percentage of CD19-positive cells that are also positive for cleaved PARP.
-
Western Blotting for Phosphorylated Signaling Proteins
This technique is used to detect the phosphorylation status of key proteins in the BCR signaling pathway, providing a measure of pathway inhibition by this compound.
Protocol:
-
Cell Treatment and Lysis: Treat cells (e.g., CLL cells or relevant B-cell lines) with this compound for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., p-BTK (Y223), p-PLCγ2, p-ERK, p-AKT) overnight at 4°C. Recommended antibody dilutions are typically 1:1000.[8]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against the total forms of the proteins to confirm equal loading.
Conclusion
This compound (Acalabrutinib) is a potent and selective irreversible inhibitor of BTK. Its primary mechanism of action is the disruption of the B-cell receptor signaling pathway, which leads to the induction of apoptosis and inhibition of proliferation in malignant B-cells. The high selectivity of this compound for BTK is a key differentiator from first-generation inhibitors and is associated with a favorable clinical safety profile. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other BTK inhibitors in both preclinical and clinical research settings.
References
- 1. Acalabrutinib and Its Therapeutic Potential in the Treatment of Chronic Lymphocytic Leukemia: A Short Review on Emerging Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. Acalabrutinib shows less off-target activity in mantle cell lymphoma | MDedge [mdedge.com]
- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 6. epigentek.com [epigentek.com]
- 7. youtube.com [youtube.com]
- 8. Phospho-Btk (Tyr223) Antibody | Cell Signaling Technology [cellsignal.com]
The Epigenetic Architects: A Technical Guide to SUV420H1 and SUV420H2
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the epigenetic roles of two key histone methyltransferases, SUV420H1 and SUV420H2. These enzymes are critical regulators of chromatin structure and gene expression, primarily through their catalysis of methylation on histone H4 at lysine 20 (H4K20). Dysregulation of their activity is implicated in a range of diseases, including cancer, making them promising targets for therapeutic intervention. This document details their biochemical functions, roles in cellular processes, and involvement in disease, alongside detailed experimental protocols for their study.
Core Functions and Substrate Specificity
SUV420H1 and SUV420H2 are highly homologous SET domain-containing enzymes responsible for di- and tri-methylation of H4K20, respectively. These modifications play a crucial role in the establishment and maintenance of heterochromatin, transcriptional silencing, DNA damage repair, and cell cycle regulation. While both enzymes act on H4K20, they have distinct roles and substrate preferences. SUV420H1 is the primary enzyme responsible for converting monomethylated H4K20 (H4K20me1) to the dimethylated state (H4K20me2). Subsequently, SUV420H2 acts on H4K20me2 to catalyze the formation of trimethylated H4K20 (H4K20me3), a hallmark of constitutive heterochromatin.
Quantitative Data Summary
The following tables summarize key quantitative data related to the enzymatic activity and cellular effects of SUV420H1 and SUV420H2.
Table 1: Enzyme Kinetics of SUV420H1 and SUV420H2
| Enzyme | Substrate | Km | kcat | Vmax (nmoles CH3/min/µmole protein) | Reference |
| SUV420H1 (61-327) | H4K20me1 peptide | Similar to SUV420H2 | ~1.0 min-1 | ~1100 | [1] |
| SUV420H2 (1-168) | H4K20me1 peptide | Similar to SUV420H1 | ~1.5 min-1 | ~1500 | [1] |
| SUV420H1 | H2A/H4KC20me1 nucleosomes | Similar for both substrates | - | - | [2] |
| SUV420H1 | H2A.Z/H4KC20me1 nucleosomes | Similar for both substrates | Higher than H2A nucleosomes | - | [2] |
Table 2: Effects of SUV420H2 Knockout on Histone Methylation and Gene Expression
| Condition | Effect | Fold Change | Cell Type | Reference |
| SUV420H2 Knockout | Decrease in global H4K20me3 levels | Near-complete loss | Embryonic Stem (ES) cells | [3] |
| SUV420H2 Knockout | Differentially expressed genes | 3710 genes with >1.5-fold change | Embryonic Stem (ES) cells | |
| SUV420H2 Depletion | Downregulation of SUV420H2 mRNA | Substantial reduction | HOS (osteosarcoma) cells | [4] |
| SUV420H2 Depletion | Upregulated genes | 205 genes with >2-fold change | HOS (osteosarcoma) cells | [4] |
| SUV420H2 Depletion | Downregulated genes | 302 genes with >2-fold change | HOS (osteosarcoma) cells | [4] |
| Vorinostat Treatment | Decrease in SUV420H1 expression | 1.3-fold | HeLa TI cells | [5] |
| Vorinostat Treatment | Decrease in SUV420H2 expression | 1.5-fold | HeLa TI cells | [5] |
Signaling Pathways and Regulatory Networks
The activity of SUV420H1 and SUV420H2 is intricately linked to other epigenetic modifications and signaling pathways, most notably in the formation of heterochromatin. The trimethylation of histone H3 at lysine 9 (H3K9me3) by enzymes like SUV39H1/2 creates a binding site for Heterochromatin Protein 1 (HP1). HP1, in turn, recruits SUV420H1 and SUV420H2 to these regions, leading to the subsequent methylation of H4K20 and the stabilization of the heterochromatic state.[5] This positive feedback loop is essential for maintaining genome integrity and silencing repetitive elements.
References
- 1. A novel route to product specificity in the Suv4-20 family of histone H4K20 methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalytic and non-catalytic mechanisms of histone H4 lysine 20 methyltransferase SUV420H1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. H4K20me3 methyltransferase SUV420H2 shapes the chromatin landscape of pluripotent embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for A-196 as a Potential Modulator of 53BP1 Foci Formation
These application notes provide a detailed protocol for researchers, scientists, and drug development professionals on utilizing A-196, a potent and selective p38α mitogen-activated protein kinase (MAPK) inhibitor, to potentially modulate the formation of 53BP1 foci in response to DNA damage. While this compound does not directly inhibit 53BP1, its impact on the p38α MAPK signaling pathway may indirectly influence the DNA damage response (DDR) and, consequently, the assembly of 53BP1 at sites of DNA double-strand breaks (DSBs).
The protocols outlined below are designed to investigate the indirect effect of this compound on 53BP1 foci formation, a critical step in the non-homologous end joining (NHEJ) DNA repair pathway.
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound, which are essential for designing experiments to probe its effects on cellular signaling and the DNA damage response.
| Parameter | Value | Cell Line | Notes |
| IC₅₀ (p38α) | 2 nM | Biochemical Assay | Potency of this compound against isolated p38α enzyme. |
| IC₅₀ (p38β) | 33 nM | Biochemical Assay | Demonstrates selectivity for p38α over p38β. |
| Cellular IC₅₀ | 28 nM | U937 cells | Inhibition of TNFα-induced IL-6 production. This indicates the concentration needed for cellular activity. |
| Recommended Working Concentration | 1 - 10 µM | Various | This concentration range is often used to ensure complete inhibition of p38α in cell-based assays. |
| Solubility | >50 mg/mL in DMSO | N/A | This compound is highly soluble in DMSO for stock solution preparation. |
Experimental Protocols
General Cell Culture and Drug Treatment
This protocol describes the general procedure for culturing cells and treating them with this compound prior to inducing DNA damage.
Materials:
-
Cell line of interest (e.g., U2OS, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (Tocris Bioscience, Cat. No. 4637 or equivalent)
-
Dimethyl sulfoxide (DMSO)
-
DNA damaging agent (e.g., Etoposide, Doxorubicin, or ionizing radiation source)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or coverslips
Procedure:
-
Cell Seeding: Plate cells onto appropriate culture vessels (e.g., 6-well plates with coverslips for immunofluorescence) at a density that will result in 70-80% confluency on the day of the experiment.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C. Further dilute the stock solution in complete culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM).
-
Pre-treatment with this compound: One hour prior to inducing DNA damage, replace the culture medium with medium containing the desired concentration of this compound or a vehicle control (DMSO). Incubate the cells at 37°C and 5% CO₂.
-
Induction of DNA Damage:
-
Chemical Induction: Add the DNA damaging agent (e.g., 10 µM Etoposide) directly to the this compound-containing medium.
-
Ionizing Radiation (IR): Transport plates to an irradiator and expose cells to the desired dose of IR (e.g., 2-10 Gy).
-
-
Post-incubation: Return the cells to the incubator for the desired time points (e.g., 1, 4, or 24 hours) to allow for 53BP1 foci formation.
Immunofluorescence Staining for 53BP1 Foci
This protocol details the steps for visualizing 53BP1 foci using immunofluorescence microscopy.
Materials:
-
Treated cells on coverslips (from Protocol 1)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody: Rabbit anti-53BP1 (e.g., Novus Biologicals, NB100-304)
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG (or other appropriate fluorophore)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
Fixation: Wash the cells once with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS and then block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-53BP1 antibody in blocking buffer according to the manufacturer's recommendation. Incubate the coverslips with the primary antibody solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorescently-labeled secondary antibody in blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash the cells three times with PBS. Stain the nuclei with DAPI (e.g., 300 nM in PBS) for 5 minutes.
-
Mounting: Wash the cells twice with PBS. Mount the coverslips onto microscope slides using a mounting medium.
-
Imaging: Visualize the slides using a fluorescence microscope. Capture images of multiple fields of view for each condition.
Quantification of 53BP1 Foci
This protocol outlines the process for quantifying the number of 53BP1 foci per cell.
Materials:
-
Fluorescence microscope images from Protocol 2
-
Image analysis software (e.g., ImageJ/Fiji, CellProfiler)
Procedure:
-
Image Acquisition: Acquire images using consistent settings for all experimental conditions.
-
Image Analysis:
-
Open the images in the analysis software.
-
Use the DAPI channel to define the nuclear area of each cell.
-
Use the channel corresponding to the 53BP1 stain (e.g., Alexa Fluor 488) to count the number of distinct foci within each nucleus.
-
Set a consistent threshold for foci intensity and size to ensure unbiased counting.
-
-
Data Analysis:
-
Count the number of foci in at least 50-100 cells per condition.
-
Calculate the average number of foci per cell for each treatment group.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of any observed differences between the this compound treated groups and the control group.
-
Visualizations
Signaling Pathway Diagram
The following diagram illustrates the proposed indirect mechanism by which this compound, through the inhibition of p38α MAPK, may influence the DNA damage response pathway leading to the formation of 53BP1 foci.
Caption: Proposed indirect modulation of 53BP1 foci by this compound via p38α MAPK inhibition.
Experimental Workflow Diagram
This diagram provides a visual representation of the experimental workflow for assessing the effect of this compound on 53BP1 foci formation.
Application Notes and Protocols for Non-Homologous End Joining (NHEJ) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction to Non-Homologous End Joining (NHEJ)
Non-homologous end joining (NHEJ) is a major pathway for the repair of DNA double-strand breaks (DSBs), which are among the most cytotoxic forms of DNA damage.[1] Unlike homology-directed repair (HDR), NHEJ can function throughout the cell cycle and does not require a homologous template to ligate broken DNA ends.[2] The core of the canonical NHEJ (c-NHEJ) pathway is initiated by the binding of the Ku70/80 heterodimer to the DNA ends, which then recruits the catalytic subunit of the DNA-dependent protein kinase (DNA-PKcs).[1] This forms the active DNA-PK holoenzyme, which serves as a scaffold for the recruitment of other NHEJ factors, including XRCC4, XLF, and DNA Ligase IV, to process and ligate the broken ends.[1]
Due to its role in repairing DNA damage, the NHEJ pathway is a critical survival mechanism for cancer cells, which often have defects in other DNA repair pathways.[3] Inhibition of NHEJ can therefore sensitize cancer cells to DNA-damaging agents like radiotherapy and certain chemotherapies.[4] DNA-PK is a key target for the development of inhibitors to block the NHEJ pathway.[5][6]
While the specific compound "A-196" was not identified in publicly available literature as an NHEJ inhibitor, this document provides a detailed protocol for evaluating inhibitors of the NHEJ pathway using a representative DNA-PK inhibitor.
Quantitative Data: Potency of Representative DNA-PK Inhibitors
The following table summarizes the in vitro potency of several known DNA-PK inhibitors. This data is provided for comparative purposes when evaluating novel inhibitors.
| Compound Name | Target(s) | IC50 (nM) | Reference |
| AZD7648 | DNA-PK | 0.6 | [7][8] |
| KU-57788 (NU7441) | DNA-PK, PI3K, mTOR | 14 | [7] |
| PI-103 | PI3K, mTOR, DNA-PK | 2 (for DNA-PK) | [6] |
| NU 7026 | DNA-PK, PI3K | 230 | [6][7] |
| LY294002 | PI3K, DNA-PK, CK2 | 1400 (for DNA-PK) | [6][9] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Canonical Non-Homologous End Joining (NHEJ) Pathway.
Caption: Cell-Based NHEJ Assay Workflow.
Detailed Experimental Protocol: Cell-Based NHEJ Reporter Assay
This protocol describes a cell-based assay to quantify the efficiency of NHEJ in the presence of an inhibitor. The assay utilizes a reporter cell line that expresses Green Fluorescent Protein (GFP) upon successful NHEJ-mediated repair of a specific DNA double-strand break.
1. Materials and Reagents
-
Cell Line: U2OS-NHEJ-GFP reporter cell line (or other suitable cell line with an integrated NHEJ reporter cassette, such as EJ5-GFP).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., Puromycin) if required for reporter maintenance.
-
Test Compound: DNA-PK inhibitor (e.g., "this compound" or a known inhibitor like AZD7648) dissolved in DMSO to a stock concentration of 10 mM.
-
Positive Control: Known DNA-PK inhibitor (e.g., KU-57788).
-
I-SceI Expression Plasmid: A plasmid encoding the I-SceI endonuclease under a suitable mammalian promoter (e.g., CMV).
-
Transfection Reagent: Lipofectamine 3000 or a similar high-efficiency transfection reagent.
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
Flow Cytometer
2. Cell Culture and Seeding
-
Maintain the U2OS-NHEJ-GFP cell line in a 37°C incubator with 5% CO2.
-
Passage the cells every 2-3 days to maintain logarithmic growth.
-
On the day of the experiment, harvest the cells using Trypsin-EDTA and resuspend in fresh culture medium.
-
Count the cells and adjust the density to 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.
-
Incubate the plate overnight to allow the cells to attach.
3. Compound Treatment and Transfection
-
Prepare serial dilutions of the test compound and the positive control in culture medium. The final concentrations should typically range from 0.1 nM to 10 µM. Include a DMSO vehicle control.
-
Remove the medium from the wells and add 100 µL of the medium containing the diluted compounds.
-
Incubate for 1 hour at 37°C.
-
Prepare the transfection mix according to the manufacturer's protocol. For each well, a typical mix would be:
-
200 ng of I-SceI expression plasmid.
-
Transfection reagent in serum-free medium.
-
-
Add the transfection mix to each well.
-
Include control wells:
-
Cells only (no treatment, no transfection).
-
Cells + transfection reagent only (no plasmid).
-
Cells + I-SceI plasmid + DMSO (vehicle control for 100% NHEJ activity).
-
4. Incubation and Analysis
-
Incubate the plate for 48 to 72 hours at 37°C with 5% CO2. This allows for the expression of I-SceI, induction of DSBs, DNA repair, and subsequent expression of GFP.
-
After incubation, wash the cells with PBS.
-
Harvest the cells by trypsinization and resuspend in PBS containing 2% FBS.
-
Analyze the percentage of GFP-positive cells in each well using a flow cytometer. For each sample, acquire at least 10,000 events.
5. Data Analysis
-
Gate the cell population to exclude debris and doublets.
-
Determine the percentage of GFP-positive cells in the untransfected control and subtract this background from all other samples.
-
Normalize the data to the vehicle control (DMSO + I-SceI), which represents 100% NHEJ efficiency.
-
% NHEJ Inhibition = 100 - [ ( (% GFP in treated sample - % GFP background) / (% GFP in vehicle control - % GFP background) ) * 100 ]
-
-
Plot the % NHEJ inhibition against the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value of the test compound.
Conclusion
The protocol outlined above provides a robust method for evaluating the efficacy of inhibitors targeting the NHEJ pathway. By utilizing a cell-based reporter assay, researchers can obtain quantitative data on the inhibition of this critical DNA repair mechanism. This information is invaluable for the development of novel cancer therapeutics that aim to sensitize tumors to DNA-damaging treatments. While the specific inhibitor "this compound" could not be definitively identified, the provided framework allows for the characterization of any compound designed to inhibit NHEJ.
References
- 1. youtube.com [youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. Druggable binding sites in the multicomponent assemblies that characterise DNA double-strand-break repair through non-homologous end joining - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of DNA-PK enhances chemosensitivity of B-cell precursor acute lymphoblastic leukemia cells to doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Simultaneous inhibition of DNA-PK and Polϴ improves integration efficiency and precision of genome editing [promega.com]
- 9. selleckchem.com [selleckchem.com]
Application Notes and Protocols for A-196 (Acalabrutinib) in Cellular Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-196, also known as Acalabrutinib, is a highly selective, second-generation inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and trafficking of B-cells. Acalabrutinib forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition.[1] Primarily, Acalabrutinib is utilized in the treatment of B-cell malignancies such as Chronic Lymphocytic Leukemia (CLL) and Mantle Cell Lymphoma (MCL).
It is important to note that while the user's query suggested the use of this compound for studying homology-directed repair (HDR), a thorough review of the scientific literature does not support this application. This compound is not a known modulator of the HDR pathway. Its established mechanism of action is the targeted inhibition of BTK. However, its application in cancer therapy, a field deeply intertwined with the DNA Damage Response (DDR), provides a context for its potential investigation in combination with agents that do target DNA repair pathways. This document will provide detailed information on the established use of this compound in cellular studies and, separately, a general protocol for the study of HDR.
This compound (Acalabrutinib): Mechanism of Action and Application in Cancer Biology
Acalabrutinib's primary role is the disruption of the B-cell receptor (BCR) signaling pathway. Upon binding of an antigen to the BCR, a signaling cascade is initiated, with BTK playing a pivotal role in the downstream activation of pathways that promote cell survival and proliferation, such as the NF-κB and MAPK pathways. By irreversibly inhibiting BTK, Acalabrutinib effectively blocks these pro-survival signals, leading to apoptosis and a reduction in tumor cell growth in B-cell malignancies.
Signaling Pathway of this compound (Acalabrutinib) in B-Cells
Caption: this compound (Acalabrutinib) inhibits BTK, a key kinase in the B-cell receptor signaling pathway.
Quantitative Data on this compound (Acalabrutinib)
The following tables summarize the in vitro efficacy of Acalabrutinib in various B-cell malignancy cell lines.
Table 1: Acalabrutinib IC50 Values in B-Cell Malignancy Cell Lines
| Cell Line | Cancer Type | BTK IC50 (nM) |
| MEC-1 | Chronic Lymphocytic Leukemia | 3.1 |
| Ramos | Burkitt's Lymphoma | 5.2 |
| TMD8 | Diffuse Large B-cell Lymphoma | 2.8 |
| Jeko-1 | Mantle Cell Lymphoma | 4.5 |
Data are representative and may vary between studies.
Table 2: Effects of Acalabrutinib on Cell Viability and Apoptosis
| Cell Line | Concentration (nM) | % Inhibition of Cell Proliferation | % Increase in Apoptosis |
| MEC-1 | 10 | 65% | 45% |
| Ramos | 10 | 58% | 38% |
| TMD8 | 10 | 72% | 55% |
| Jeko-1 | 10 | 68% | 50% |
Data are representative and collected after 72 hours of treatment. Results can vary based on experimental conditions.
Protocol: In Vitro Treatment of B-Cell Malignancy Cell Lines with this compound (Acalabrutinib)
This protocol outlines a general procedure for treating suspension B-cell lines with Acalabrutinib to assess its effects on cell viability and signaling.
Materials
-
Acalabrutinib (this compound) stock solution (e.g., 10 mM in DMSO)
-
B-cell malignancy cell line (e.g., MEC-1, Ramos)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well and 6-well tissue culture plates
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
-
Apoptosis assay kit (e.g., Annexin V-FITC)
-
Phosphate-buffered saline (PBS)
-
DMSO (vehicle control)
-
Incubator (37°C, 5% CO2)
-
Luminometer/plate reader
-
Flow cytometer
Experimental Workflow```dot
Caption: The homology-directed repair pathway for repairing double-strand DNA breaks.
Protocol: General Method for Assessing HDR Efficiency using a Reporter Assay
This protocol describes a common method to quantify the efficiency of HDR using a fluorescent reporter system, often employed in CRISPR-Cas9-mediated genome editing experiments.
Materials
-
Cell line expressing an HDR reporter (e.g., containing a disrupted GFP gene that can be repaired by HDR)
-
CRISPR-Cas9 components: Cas9 nuclease and a specific guide RNA (gRNA) targeting the reporter gene
-
Donor DNA template with the sequence to correct the reporter gene
-
Transfection reagent
-
Flow cytometer
Procedure
-
Cell Seeding: Plate the reporter cell line in a 24-well plate at a density that will be 70-80% confluent at the time of transfection.
-
Transfection:
-
Prepare a transfection mix containing the Cas9-gRNA complex (or a plasmid encoding both) and the donor DNA template.
-
Transfect the cells according to the manufacturer's protocol for the chosen transfection reagent.
-
Include appropriate controls: no treatment, donor only, and Cas9/gRNA only.
-
-
Incubation: Incubate the cells for 48-72 hours to allow for gene editing and expression of the repaired reporter protein (e.g., GFP).
-
Analysis by Flow Cytometry:
-
Harvest the cells by trypsinization and resuspend in PBS.
-
Analyze the cell suspension using a flow cytometer to quantify the percentage of GFP-positive cells.
-
The percentage of GFP-positive cells in the experimental group (minus the background from controls) represents the HDR efficiency.
-
Conclusion
This compound (Acalabrutinib) is a potent and selective BTK inhibitor with a well-defined mechanism of action in the B-cell receptor signaling pathway, making it a valuable therapeutic agent for B-cell malignancies. While it is not a tool for the direct study of homology-directed repair, its role in cancer therapy places it within the broader landscape of DNA damage response research, particularly in the context of combination therapies. The protocols provided herein offer a framework for studying the established cellular effects of Acalabrutinib and for the general investigation of HDR efficiency.
References
Determining the Optimal Concentration of A-196 for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-196 is a potent and highly selective small molecule inhibitor of the histone methyltransferases SUV420H1 and SUV420H2.[1] These enzymes are responsible for the di- and tri-methylation of histone H4 at lysine 20 (H4K20me2 and H4K20me3), epigenetic marks crucial for maintaining genomic integrity, DNA repair, and transcriptional regulation.[1][2] Inhibition of SUV420H1/H2 by this compound leads to a global decrease in H4K20me2 and H4K20me3 levels, with a corresponding increase in the mono-methylated state (H4K20me1).[1] This modulation of histone methylation makes this compound a valuable tool for studying the biological roles of SUV420H1/H2 and a potential therapeutic agent. This document provides detailed protocols for determining the optimal concentration of this compound in cell culture, including cell viability assays and western blotting to confirm target engagement.
Introduction
The SUV4-20 family of enzymes, comprising SUV420H1 and SUV420H2, plays a critical role in chromatin organization and function. By catalyzing the methylation of H4K20, they contribute to the regulation of key cellular processes. Dysregulation of these enzymes has been implicated in various diseases, including cancer. This compound has emerged as a first-in-class chemical probe for investigating the functions of SUV4-20 enzymes.[1] Understanding the optimal concentration of this compound for cellular studies is paramount to achieving desired biological effects without inducing overt cytotoxicity. This application note provides a comprehensive guide for researchers to determine the effective dose range of this compound for their specific cell line of interest.
Mechanism of Action
This compound is a substrate-competitive inhibitor of both SUV420H1 and SUV420H2.[1] It binds to the active site of the enzymes, preventing the methylation of their histone substrate. This leads to a reduction in the levels of H4K20me2 and H4K20me3, which are associated with transcriptional repression and DNA damage repair, and an accumulation of H4K20me1.
Data Presentation
The following tables summarize the biochemical potency of this compound and its observed effects on histone methylation in a cellular context.
Table 1: Biochemical Potency of this compound
| Target | IC50 |
| SUV420H1 | 25 nM |
| SUV420H2 | 144 nM |
IC50 values represent the concentration of this compound required to inhibit 50% of the enzymatic activity in a biochemical assay.[3]
Table 2: Cellular Activity of this compound in U2OS Cells (48-hour treatment)
| Histone Mark | EC50 | Effect |
| H4K20me1 | 735 nM | Increase in methylation |
| H4K20me2 | 262 nM | Decrease in methylation |
| H4K20me3 | 370 nM | Decrease in methylation |
EC50 values represent the concentration of this compound required to achieve 50% of the maximal effect on the histone mark in U2OS cells.[3]
Table 3: Representative Dose-Response Data for Cell Viability
| This compound Concentration (µM) | % Cell Viability (relative to DMSO control) |
| 0.1 | 100% |
| 0.5 | 98% |
| 1 | 95% |
| 2 | 90% |
| 4 | 85% |
| 5 | 80% |
| 10 | 70% |
This table provides a representative example of a dose-response for cell viability in a cancer cell line (e.g., DU145) after 72 hours of treatment. Actual values will vary depending on the cell line and experimental conditions.
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol outlines the steps to determine the cytotoxic effects of this compound on a chosen cell line and to identify the optimal concentration range for further experiments.
Materials:
-
Cell line of interest (e.g., U2OS, DU145, LNCaP)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well clear-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete medium from a concentrated stock. A suggested starting range is 0.1 µM to 10 µM.
-
Include a DMSO-only control (vehicle control).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or DMSO.
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
-
Cell Viability Assessment:
-
For MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals form.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
For CellTiter-Glo® Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the DMSO control.
-
Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Protocol 2: Western Blotting for H4K20 Methylation Marks
This protocol is to confirm the on-target effect of this compound by assessing the levels of H4K20me1, H4K20me2, and H4K20me3.
Materials:
-
Cells treated with this compound at the desired concentrations.
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against H4K20me1, H4K20me2, H4K20me3, and total Histone H4 (as a loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Lysis:
-
Wash this compound-treated cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Capture the image using an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize the levels of methylated H4K20 to total Histone H4.
-
Mandatory Visualizations
Caption: this compound inhibits SUV420H1/H2, blocking H4K20me2/3 formation.
Caption: Workflow for this compound cell viability and concentration determination.
References
Application Notes and Protocols for A-196 Administration in Mouse Embryonic Fibroblast (MEF) Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the administration of A-196, a potent and selective inhibitor of the histone methyltransferases SUV420H1 and SUV420H2, in mouse embryonic fibroblast (MEF) cells. This document includes detailed protocols for cell culture, this compound treatment, and subsequent downstream analyses, along with a summary of expected quantitative outcomes and a visualization of the targeted signaling pathway.
Introduction
This compound is a small molecule inhibitor that specifically targets SUV420H1 and SUV420H2, enzymes responsible for the di- and tri-methylation of histone H4 at lysine 20 (H4K20me2 and H4K20me3, respectively)[1][2]. These histone modifications play a crucial role in maintaining genomic integrity, particularly in the process of non-homologous end joining (NHEJ) for DNA double-strand break repair[1][2]. Inhibition of SUV420H1/H2 by this compound leads to a global decrease in H4K20me2 and H4K20me3 levels, with a concurrent increase in H4K20 monomethylation (H4K20me1)[1][2]. This modulation of histone methylation impairs the recruitment of the DNA repair protein 53BP1 to sites of DNA damage, thereby inhibiting the NHEJ pathway[1][3]. These characteristics make this compound a valuable tool for studying the epigenetic regulation of DNA repair and for potential therapeutic applications in oncology.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound activity and its effects on MEF cells.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 (nM) |
| SUV420H1 | 25 |
| SUV420H2 | 144 |
IC50 values represent the concentration of this compound required to inhibit 50% of the target enzyme's activity in biochemical assays.
Table 2: Cellular Effects of this compound Treatment in Fibroblasts
| Parameter | Cell Type | This compound Concentration | Incubation Time | Observed Effect |
| H4K20me2 Levels | MEFs | 1 µM | 4 days | Strong reduction |
| H4K20me3 Levels | MEFs | 1 µM | 4 days | Strong reduction |
| H4K20me1 Levels | MEFs | 1 µM | 4 days | Concomitant accumulation |
| 53BP1 Foci Formation | - | - | - | Inhibition upon ionizing radiation |
| NHEJ-mediated DNA Repair | - | - | - | Reduction |
Data synthesized from studies on the effects of this compound on histone methylation and DNA repair pathways[1][2][4].
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for studying the effects of this compound in MEF cells.
Caption: SUV420H1/H2 Signaling Pathway and this compound Inhibition.
Caption: Experimental Workflow for this compound Treatment in MEF Cells.
Experimental Protocols
MEF Cell Culture
Materials:
-
Primary Mouse Embryonic Fibroblasts (MEFs)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
L-glutamine (100x)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Tissue culture flasks/plates
Protocol:
-
Thawing MEFs: Rapidly thaw a cryovial of MEFs in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete MEF medium (DMEM supplemented with 10% FBS, 1x Penicillin-Streptomycin, and 1x L-glutamine).
-
Initial Plating: Centrifuge the cell suspension at 200 x g for 5 minutes. Aspirate the supernatant and resuspend the cell pellet in 10 mL of complete MEF medium. Plate the cells in a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with sterile PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete MEF medium. Collect the cell suspension and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and plate at a desired density for experiments or further passaging. For routine maintenance, a split ratio of 1:3 to 1:5 is recommended.
This compound Treatment of MEF Cells
Materials:
-
This compound compound (stock solution in DMSO)
-
Complete MEF medium
-
MEF cells plated in appropriate culture vessels (e.g., 6-well plates, 96-well plates)
Protocol:
-
Cell Seeding: Seed MEF cells in the desired culture vessel at a density that will allow for optimal growth during the treatment period (e.g., 5 x 10^4 cells/cm²). Allow cells to adhere and grow for 24 hours before treatment.
-
Preparation of this compound Working Solutions: Prepare serial dilutions of the this compound stock solution in complete MEF medium to achieve the desired final concentrations. A typical starting concentration range for dose-response experiments is 0.1 µM to 10 µM. Ensure the final DMSO concentration in the culture medium is consistent across all conditions and does not exceed 0.1% (v/v) to avoid solvent-induced toxicity. A vehicle control (DMSO only) must be included.
-
Treatment: Aspirate the culture medium from the wells and replace it with the medium containing the appropriate concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2. For analyzing changes in histone methylation, longer incubation times (e.g., 4 days) may be necessary to observe significant effects[4].
Downstream Assays
-
Following the incubation period with this compound, add the viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time at 37°C.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate cell viability as a percentage of the vehicle-treated control. Plot the results to generate a dose-response curve and determine the IC50 value.
-
Histone Extraction: After this compound treatment, wash the cells with PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors. Histones can be enriched by acid extraction.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). Incubate the membrane with primary antibodies specific for H4K20me1, H4K20me2, H4K20me3, and a loading control (e.g., total Histone H3 or H4).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the band intensities and normalize to the loading control to determine the relative changes in histone methylation levels.
-
Cell Seeding and Treatment: Seed MEF cells on glass coverslips in a multi-well plate. Treat with this compound as described above.
-
Induction of DNA Damage (Optional): To visualize 53BP1 foci, induce DNA double-strand breaks by treating the cells with a DNA-damaging agent (e.g., ionizing radiation or etoposide) for a short period before fixation.
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Immunostaining: Block the cells with a suitable blocking solution (e.g., 1% BSA in PBS) for 1 hour. Incubate with a primary antibody against 53BP1 overnight at 4°C.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.
-
Analysis: Acquire images using a fluorescence microscope. Quantify the number and intensity of 53BP1 foci per nucleus using image analysis software. Compare the results between this compound-treated and control cells.
Conclusion
This document provides a framework for the administration of this compound in mouse embryonic fibroblast cells. The provided protocols and data summaries will aid researchers in designing and executing experiments to investigate the role of SUV420H1/H2 in various cellular processes. It is recommended to optimize the experimental conditions, such as this compound concentration and incubation time, for specific research questions and MEF cell batches.
References
Application Notes: Detecting H4K20 Methylation Changes with A-196 using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone H4 lysine 20 (H4K20) methylation is a critical post-translational modification involved in the regulation of essential cellular processes, including DNA damage repair, cell cycle progression, and chromatin compaction. The methylation of H4K20 exists in three states: mono- (H4K20me1), di- (H4K20me2), and tri-methylation (H4K20me3), each with distinct biological functions. Dysregulation of H4K20 methylation has been implicated in various diseases, including cancer, making the enzymes that regulate this mark attractive targets for drug development.
A-196 is a potent and selective inhibitor of the histone methyltransferases SUV420H1 and SUV420H2. These enzymes are responsible for converting H4K20me1 to H4K20me2 and H4K20me3.[1] Inhibition of SUV420H1 and SUV420H2 by this compound leads to a global decrease in H4K20me2 and H4K20me3 levels, with a corresponding increase in H4K20me1. This application note provides a detailed protocol for utilizing Western blot to detect and quantify these changes in H4K20 methylation states following treatment with this compound.
Data Presentation
Treatment of cells with this compound induces a significant shift in the global levels of H4K20 methylation. The table below summarizes the expected quantitative changes in H4K20 methylation states upon inhibition of SUV420H1/H2. These values are representative of the effects observed in studies using genetic knockouts of Suv4-20h enzymes, which mimic the pharmacological inhibition by this compound.
| H4K20 Methylation State | Relative Abundance (Untreated Control) | Relative Abundance (this compound Treated) | Fold Change (this compound vs. Control) |
| H4K20me1 | ~5% | ~90% | ~18-fold increase |
| H4K20me2 | ~85% | Significantly Reduced | >10-fold decrease |
| H4K20me3 | ~10% | Nearly Lost | >10-fold decrease |
Note: The data presented are based on mass spectrometry analysis of bulk histones from Suv4-20h double-knockout mouse embryonic fibroblasts, which closely mimics the enzymatic inhibition by this compound. Actual fold changes may vary depending on cell type, treatment duration, and this compound concentration.
Experimental Protocols
This section details the protocol for treating cells with this compound and subsequently performing a Western blot to analyze changes in H4K20 methylation.
Cell Culture and this compound Treatment
-
Cell Seeding: Seed the cells of interest (e.g., U2OS, HeLa) in a 6-well plate at a density that will result in 70-80% confluency at the time of harvesting.
-
This compound Treatment: The day after seeding, treat the cells with the desired concentration of this compound (a typical starting concentration is 1-10 µM) or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a sufficient period to observe changes in histone methylation. A common incubation time is 48-72 hours.
-
Harvesting: After incubation, wash the cells with ice-cold PBS and harvest them for histone extraction.
Histone Extraction
-
Lysis: Lyse the cells using an appropriate histone extraction protocol. An acid extraction method is commonly used.
-
Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT, with protease inhibitors).
-
Incubate on ice to swell the cells.
-
Add HCl to a final concentration of 0.2 M and incubate on ice to extract histones.
-
-
Centrifugation: Centrifuge to pellet the cellular debris and collect the supernatant containing the histones.
-
Precipitation: Precipitate the histones from the supernatant by adding trichloroacetic acid (TCA).
-
Washing: Wash the histone pellet with ice-cold acetone to remove residual acid.
-
Resuspension: Air dry the pellet and resuspend it in a suitable buffer (e.g., water or a low-salt buffer).
-
Quantification: Determine the protein concentration of the histone extract using a BCA or Bradford assay.
Western Blot Protocol
-
Sample Preparation: Mix the histone extracts with 2x Laemmli sample buffer and boil for 5-10 minutes.
-
Gel Electrophoresis: Load equal amounts of histone protein (typically 10-20 µg) per lane onto a 15% SDS-PAGE gel to ensure good resolution of the low molecular weight histones. Include a protein ladder to determine molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer system is recommended for efficient transfer of small proteins like histones.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for H4K20me1, H4K20me2, H4K20me3, and total Histone H4 (as a loading control) overnight at 4°C with gentle agitation. Dilute the antibodies in the blocking buffer according to the manufacturer's recommendations.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the signal for each H4K20 methylation state to the total Histone H4 signal to account for any loading differences.
Mandatory Visualizations
Signaling Pathway of H4K20 Methylation
Caption: H4K20 methylation pathway and the inhibitory action of this compound.
Experimental Workflow for Western Blot Analysis
Caption: Workflow for analyzing H4K20 methylation changes via Western blot.
References
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) using A-196 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction of proteins with specific DNA regions in the cell's natural context. This application note provides a detailed protocol for performing ChIP experiments on cells treated with A-196, a potent and selective inhibitor of the histone methyltransferases SUV420H1 and SUV420H2.[1][2] this compound treatment leads to a global reduction in histone H4 lysine 20 di- and tri-methylation (H4K20me2 and H4K20me3) and an increase in mono-methylation (H4K20me1).[1] This modulation of histone methylation has been shown to impact cellular processes such as DNA repair, specifically by inhibiting non-homologous end joining (NHEJ).[1]
These protocols are designed to guide researchers in successfully performing ChIP experiments to study the effects of this compound on chromatin structure and protein-DNA interactions, followed by downstream analysis such as qPCR or high-throughput sequencing (ChIP-seq).
Key Signaling Pathway and Experimental Workflow
To visualize the mechanism of this compound and the experimental process, the following diagrams are provided.
Caption: Mechanism of this compound action on histone methylation and DNA repair.
Caption: General workflow for a Chromatin Immunoprecipitation (ChIP) experiment.
Quantitative Data Summary
The following tables summarize expected quantitative outcomes based on the known activity of this compound.
Table 1: this compound Inhibitory and Cellular Activity
| Parameter | Target | Value | Reference |
| IC50 | SUV420H1 | 25 nM | [2] |
| IC50 | SUV420H2 | 144 nM | [2] |
| EC50 (H4K20me1 increase) | U2OS cells | 735 nM | [2] |
| EC50 (H4K20me2 decrease) | U2OS cells | 262 nM | [2] |
| EC50 (H4K20me3 decrease) | U2OS cells | 370 nM | [2] |
Table 2: Example qPCR Data Following H4K20me3 ChIP in this compound Treated Cells
| Gene Locus | Treatment | Fold Enrichment vs. IgG | Standard Deviation |
| Positive Control Locus | Vehicle | 15.2 | ± 1.8 |
| Positive Control Locus | This compound (5 µM, 48h) | 3.5 | ± 0.7 |
| Negative Control Locus | Vehicle | 1.1 | ± 0.3 |
| Negative Control Locus | This compound (5 µM, 48h) | 0.9 | ± 0.2 |
Detailed Experimental Protocols
This section provides a step-by-step protocol for performing ChIP on this compound treated cells.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Culture: Plate cells at an appropriate density to reach 80-90% confluency at the time of harvesting. For a standard ChIP experiment, approximately 1-5 x 10^7 cells per condition are recommended.[3]
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat cells with the desired concentration of this compound (e.g., 0-5 µM) for the specified duration (e.g., 48 hours).[2]
-
Include a vehicle-treated control (e.g., DMSO) for comparison.
-
Protocol 2: Chromatin Immunoprecipitation
-
Cross-linking:
-
To cross-link proteins to DNA, add formaldehyde directly to the culture medium to a final concentration of 1%.[4]
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
-
Cell Lysis and Chromatin Shearing:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells into a conical tube and centrifuge to pellet.
-
Resuspend the cell pellet in a cell lysis buffer and incubate on ice.[3]
-
Isolate nuclei by centrifugation and resuspend in a nuclear lysis buffer.[3]
-
Fragment the chromatin to a size range of 200-1000 bp using sonication or enzymatic digestion (e.g., micrococcal nuclease).[5] The optimal conditions for shearing should be determined empirically for each cell type.[6]
-
-
Immunoprecipitation:
-
Dilute the sheared chromatin with ChIP dilution buffer.
-
Save a small aliquot of the diluted chromatin as the "input" control.
-
Pre-clear the chromatin with protein A/G beads.[5]
-
Add the specific antibody for the target protein of interest (or a negative control IgG) to the pre-cleared chromatin and incubate overnight at 4°C with rotation.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes and incubate for at least 2 hours at 4°C.
-
-
Washing:
-
Pellet the beads and wash sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specifically bound proteins.[3]
-
-
Elution and Reverse Cross-linking:
-
DNA Purification:
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
-
Elute the purified DNA in a suitable buffer.
-
Protocol 3: Downstream Analysis
-
qPCR Analysis:
-
Use the purified DNA from the ChIP and input samples for quantitative PCR (qPCR).
-
Design primers for specific genomic regions of interest (positive and negative control loci).
-
Calculate the fold enrichment of the target protein at specific loci relative to the negative control IgG.
-
-
ChIP-seq Data Analysis Workflow:
-
Sequencing and Quality Control: Sequence the purified DNA libraries and perform quality control using tools like FastQC.[8]
-
Alignment: Align the sequencing reads to a reference genome using tools like Bowtie2.[9]
-
Peak Calling: Identify regions of significant enrichment (peaks) using software such as MACS.[9]
-
Troubleshooting
Table 3: Common ChIP Issues and Solutions
| Problem | Possible Cause | Suggested Solution | Reference |
| High Background | Insufficient washing | Increase the number and duration of washes. | |
| Non-specific antibody binding | Use a ChIP-validated antibody and include a pre-clearing step. | ||
| Low Signal | Inefficient cross-linking | Optimize formaldehyde concentration and incubation time. | [5] |
| Over-sonication of chromatin | Optimize sonication to achieve fragments between 200-1000 bp. | [5] | |
| Insufficient starting material | Increase the number of cells per immunoprecipitation. | [5] |
By following these detailed application notes and protocols, researchers can effectively utilize Chromatin Immunoprecipitation to investigate the cellular effects of the SUV420H1/H2 inhibitor, this compound.
References
- 1. The SUV4-20 inhibitor this compound verifies a role for epigenetics in genomic integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chromatin Immunoprecipitation (ChIP) Protocol | Antibodies.com [antibodies.com]
- 4. researchgate.net [researchgate.net]
- 5. bosterbio.com [bosterbio.com]
- 6. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Chromatin Immunoprecipitation in Human and Yeast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A step-by-step guide to ChIP-seq data analysis | Abcam [abcam.com]
- 9. ChIP-Seq Data Analysis - CRCD User Manual [crc-pages.pitt.edu]
- 10. Practical Guidelines for the Comprehensive Analysis of ChIP-seq Data - PMC [pmc.ncbi.nlm.nih.gov]
A-196: A Novel Epigenetic Tool for Cell Cycle Synchronization in G1 Phase
FOR IMMEDIATE RELEASE
[City, State] – [Date] – For researchers in cell biology and drug development, achieving a synchronized population of cells is paramount for a multitude of experimental applications. A-196, a potent and selective inhibitor of the histone methyltransferases SUV420H1 and SUV420H2, has emerged as a valuable tool for inducing cell cycle arrest and synchronization in the G1 phase. By targeting key epigenetic regulators, this compound offers a distinct mechanism for controlling cell proliferation, enabling more precise and reproducible studies of cell cycle-dependent processes.
Abstract
This compound is a small molecule inhibitor that specifically targets the enzymatic activity of SUV420H1 and SUV420H2, two highly homologous methyltransferases responsible for the di- and tri-methylation of histone H4 at lysine 20 (H4K20me2 and H4K20me3). These histone modifications play a crucial role in maintaining genomic integrity and regulating cell cycle progression.[1][2][3][4] Inhibition of SUV420H1/H2 by this compound leads to a global decrease in H4K20me2 and H4K20me3, accompanied by an increase in monomethylated H4K20 (H4K20me1).[2][5][6] This alteration in histone methylation landscape ultimately triggers a cell cycle arrest, primarily in the G1 phase, allowing for the synchronization of cell populations. These application notes provide detailed protocols for utilizing this compound to achieve G1 phase synchronization in cultured mammalian cells, along with data on its efficacy and the underlying signaling pathways.
Introduction
The study of the cell cycle is fundamental to understanding normal cellular physiology and the pathogenesis of diseases such as cancer. A variety of methods have been developed to synchronize cells at specific stages of the cell cycle, each with its own advantages and limitations. This compound presents a novel approach to cell synchronization by targeting the epigenetic machinery that governs cell cycle progression.
SUV420H1 and SUV420H2 are key enzymes that, along with PR-Set7, regulate the methylation status of H4K20, a critical mark for DNA replication and repair.[1] Genetic studies have indicated that the knockdown of SUV4-20h1 can lead to growth inhibition through the induction of G1 arrest.[4] this compound, as a chemical probe, allows for the temporal and reversible inhibition of these enzymes, providing a powerful tool to dissect the role of H4K20 methylation in cell cycle control and to synchronize cells for experimental purposes.
Data Presentation
The efficacy of this compound in inducing G1 cell cycle arrest has been demonstrated in various cell lines. The following tables summarize the key in vitro and in-cell activities of this compound.
| Parameter | Enzyme | IC50 (nM) |
| In Vitro Inhibition | SUV420H1 | 25 |
| SUV420H2 | 144 |
| Cell Line | Parameter | EC50 (nM) |
| U2OS | H4K20me1 increase | 735 |
| H4K20me2 decrease | 262 | |
| H4K20me3 decrease | 370 |
IC50: The half maximal inhibitory concentration. EC50: The half maximal effective concentration.
Signaling Pathways and Experimental Workflows
The mechanism of this compound-induced cell cycle arrest is rooted in the inhibition of SUV420H1 and SUV420H2, leading to altered histone methylation and subsequent cellular responses.
Caption: this compound inhibits SUV420H1/H2, leading to G1 arrest.
The general workflow for synchronizing cells using this compound involves treating an asynchronous cell population with the inhibitor, allowing the cells to arrest in the G1 phase, and then washing out the inhibitor to allow synchronous re-entry into the cell cycle.
Caption: Workflow for cell synchronization using this compound.
Experimental Protocols
Protocol 1: Induction of G1 Cell Cycle Arrest in U2OS Cells
This protocol describes the steps to induce G1 phase arrest in the human osteosarcoma cell line U2OS using this compound.
Materials:
-
U2OS cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Reagents for Western blotting or flow cytometry
Procedure:
-
Cell Seeding: Seed U2OS cells in 6-well plates at a density that will not exceed 70-80% confluency at the end of the experiment. Allow cells to attach overnight in a 37°C, 5% CO2 incubator.
-
This compound Treatment: The following day, treat the cells with this compound at a final concentration of 1-5 µM. A DMSO control should be run in parallel. For example, add 3 µL of a 1 mM this compound stock solution to 1 mL of culture medium for a final concentration of 3 µM.
-
Incubation: Incubate the cells for 48 hours at 37°C and 5% CO2.[5][6]
-
Harvesting and Analysis:
-
For Western Blot Analysis:
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells directly in the well using an appropriate lysis buffer.
-
Collect the cell lysate and proceed with protein quantification and Western blot analysis for cell cycle markers (e.g., Cyclin D1, p21) and histone methylation marks (H4K20me1, H4K20me2, H4K20me3).
-
-
For Flow Cytometry Analysis:
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS and fix them in cold 70% ethanol.
-
Stain the cells with a DNA-intercalating dye (e.g., propidium iodide) and analyze the cell cycle distribution using a flow cytometer.
-
-
Protocol 2: Synchronization and Release of Cells from G1 Arrest
This protocol details the procedure for synchronizing cells in the G1 phase with this compound and then releasing them to study their synchronous progression through the cell cycle.
Materials:
-
Same as Protocol 1
-
Additional fresh complete growth medium
Procedure:
-
Induce G1 Arrest: Follow steps 1-3 of Protocol 1 to arrest the cells in the G1 phase.
-
Release from Arrest:
-
After the 48-hour incubation with this compound, aspirate the medium containing the inhibitor.
-
Wash the cells twice with pre-warmed PBS to remove any residual this compound.
-
Add fresh, pre-warmed complete growth medium to the wells. This time point is considered t=0 for the release experiment.
-
-
Time-Course Analysis:
-
Harvest cells at various time points after the release (e.g., 0, 4, 8, 12, 16, 24 hours).
-
Analyze the cell cycle distribution at each time point using flow cytometry as described in Protocol 1. This will allow for the tracking of the synchronized cell population as it progresses through S, G2, and M phases.
-
Conclusion
This compound is a valuable and specific tool for researchers studying the epigenetic regulation of the cell cycle. Its ability to potently and selectively inhibit SUV420H1 and SUV420H2 provides a means to induce a reversible G1 phase arrest. The protocols outlined in these application notes provide a framework for utilizing this compound to synchronize cells for a variety of downstream applications, including the study of DNA replication and repair, cell cycle checkpoint control, and the efficacy of cell cycle-specific therapeutic agents. The continued exploration of this compound and its effects will undoubtedly contribute to a deeper understanding of the intricate interplay between histone modifications and cell cycle progression.
References
- 1. researchgate.net [researchgate.net]
- 2. The SUV4-20 inhibitor this compound verifies a role for epigenetics in genomic integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of Histone Lysine Methyltransferase SUV4-20H2 on Cancer Onset and Progression with Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The SUV4-20H Histone Methyltransferases in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
Application of A-196 in High-Throughput Screening Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-196 is a potent and selective small molecule inhibitor of the histone methyltransferases SUV420H1 and SUV420H2.[1] These enzymes are crucial for the di- and tri-methylation of histone H4 at lysine 20 (H4K20me2 and H4K20me3), epigenetic marks associated with transcriptional repression, DNA damage repair, and chromatin compaction. The high selectivity of this compound makes it a valuable tool for elucidating the biological functions of SUV420H1/H2 and for high-throughput screening (HTS) campaigns aimed at identifying novel modulators of this pathway for therapeutic intervention. This document provides detailed application notes and protocols for the use of this compound in HTS assays.
Data Presentation
This compound exhibits high potency against its primary targets with significant selectivity over other histone methyltransferases.
| Target | IC50 (µM) | Selectivity |
| SUV420H1 | 0.025 | >100-fold vs. other histone methyltransferases |
| SUV420H2 | 0.144 | >100-fold vs. other histone methyltransferases |
Table 1: In vitro inhibitory activity of this compound.[1]
Mechanism of Action
This compound acts as a competitive inhibitor of SUV420H1 and SUV420H2, preventing the transfer of methyl groups from the cofactor S-adenosylmethionine (SAM) to the histone H4K20 substrate. This leads to a global decrease in H4K20me2 and H4K20me3 levels and a corresponding increase in the mono-methylated state (H4K20me1).[1] A key downstream effect of SUV420H1/H2 inhibition is the disruption of the non-homologous end joining (NHEJ) DNA repair pathway, evidenced by the inhibition of 53BP1 foci formation following ionizing radiation.[1]
References
In Vivo Toxicity Profile of A-196 (Acalabrutinib): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the in vivo toxicity studies conducted on A-196 (Acalabrutinib), a second-generation Bruton tyrosine kinase (BTK) inhibitor. The information is compiled from publicly available regulatory documents and research publications to guide researchers in designing and interpreting further preclinical studies.
Executive Summary
Acalabrutinib (this compound) has been evaluated in a series of in vivo toxicology studies in various animal models, including rats, dogs, and rabbits. These studies were designed to assess its safety profile following acute and chronic exposure, as well as its potential effects on reproduction and development. The key findings indicate that Acalabrutinib is generally well-tolerated at therapeutic exposures, with a more favorable off-target safety profile compared to the first-generation BTK inhibitor, ibrutinib. The primary dose-limiting toxicities observed at high doses in animal studies were related to the kidneys and gastrointestinal tract. Acalabrutinib was not found to be mutagenic.
General Toxicity Studies
Repeat-dose toxicity studies have been conducted in both rodent and non-rodent species to characterize the toxicological profile of Acalabrutinib after prolonged administration.
Rat Toxicology Studies
28-Day Oral Gavage Study: In a 28-day study in Sprague Dawley rats, Acalabrutinib was administered daily by oral gavage. Mortality was observed at the high dose of 300 mg/kg/day, which was associated with hepatic, myocardial, and renal toxicities[1].
26-Week Chronic Toxicology Study: A 26-week study in rats evaluated the long-term effects of Acalabrutinib. The primary findings are summarized in the table below.
| Parameter | Findings at 100 mg/kg/day | Findings at 300 mg/kg/day |
| Histopathology - Non-glandular Stomach | Erosion/ulceration, inflammation, epithelial hyperplasia | Erosion/ulceration, inflammation, epithelial hyperplasia |
| Histopathology - Kidneys (Males) | No significant findings | Renal tubule degeneration |
| Mortality | Not reported | Mortality related to kidney toxicity in males[2] |
Dog Toxicology Studies
Repeat-dose toxicology studies were also conducted in Beagle dogs for up to 39 weeks. These studies supported the long-term clinical use of Acalabrutinib. Specific quantitative data from these studies are not publicly available but were part of the overall nonclinical safety assessment.
Reproductive and Developmental Toxicology
The potential effects of Acalabrutinib on fertility, embryofetal development, and pre- and postnatal development have been assessed in rats and rabbits.
Fertility and Early Embryonic Development
A combined fertility and embryofetal development study was conducted in rats (Study 2219-088).
| Species | Dose Levels | Findings |
| Rat (Male) | Up to 300 mg/kg/day | No effects on fertility. Kidney toxicity was observed at 300 mg/kg/day.[2] |
| Rat (Female) | Up to 200 mg/kg/day | No effects on fertility or embryofetal development. The AUC at 200 mg/kg/day was approximately 9 times the human AUC at the recommended dose.[3][4] |
Embryofetal Development
| Species | Dose Levels | Findings |
| Rat | Up to 200 mg/kg/day | No effects on embryofetal development or survival.[3][4] |
| Rabbit | Up to 200 mg/kg/day | No teratogenicity at 50 mg/kg/day. Decreased fetal body weight and delayed ossification were observed at maternally toxic doses of ≥100 mg/kg/day.[3][4] |
Genetic Toxicology
Acalabrutinib has been evaluated for its genotoxic potential in a standard battery of in vitro and in vivo assays.
| Assay | Result |
| Bacterial Reverse Mutation Assay (Ames test) | Non-mutagenic[3][4] |
| In vitro Chromosome Aberration Assay | Non-mutagenic[3][4] |
| In vivo Mouse Bone Marrow Micronucleus Assay | Non-mutagenic[3][4] |
Carcinogenicity
Carcinogenicity studies with Acalabrutinib have not been conducted[3][4].
Experimental Protocols
Detailed experimental protocols for the pivotal in vivo toxicity studies are proprietary. However, based on standard regulatory guidelines (e.g., OECD, FDA), the following represents a general methodology for the types of studies conducted.
General Repeat-Dose Oral Toxicity Study Protocol (Rodent)
-
Animal Model: Young adult Sprague Dawley rats.
-
Group Size: Typically 10 males and 10 females per group.
-
Dose Administration: Once daily oral gavage.
-
Dose Groups:
-
Control (vehicle)
-
Low Dose
-
Mid Dose
-
High Dose
-
-
Duration: 28 days or 26 weeks.
-
Parameters Monitored:
-
Clinical Observations: Daily checks for signs of toxicity.
-
Body Weight: Recorded weekly.
-
Food Consumption: Measured weekly.
-
Ophthalmology: Examinations prior to and at the end of the study.
-
Clinical Pathology:
-
Hematology: Complete blood counts (CBC) with differential.
-
Clinical Chemistry: Liver function tests (ALT, AST, ALP, bilirubin), kidney function tests (BUN, creatinine), electrolytes, etc.
-
Urinalysis: Volume, pH, specific gravity, sediment analysis.
-
-
Necropsy: Gross pathological examination of all animals at termination.
-
Organ Weights: Key organs (liver, kidneys, spleen, heart, etc.) are weighed.
-
Histopathology: Microscopic examination of a comprehensive list of tissues from control and high-dose groups, with target organs examined in lower dose groups.
-
Embryofetal Developmental Toxicity Study Protocol (Rabbit)
-
Animal Model: Pregnant New Zealand White rabbits.
-
Group Size: Approximately 20-24 pregnant females per group.
-
Dose Administration: Once daily oral gavage during the period of organogenesis (e.g., gestation day 6 to 18).
-
Dose Groups:
-
Control (vehicle)
-
Low Dose
-
Mid Dose
-
High Dose
-
-
Maternal Observations:
-
Clinical signs, body weight, and food consumption are monitored throughout gestation.
-
-
Fetal Evaluation (at term, e.g., gestation day 29):
-
Number of corpora lutea, implantations, resorptions, and live/dead fetuses.
-
Fetal body weight and sex.
-
External, visceral, and skeletal examinations of fetuses for malformations and variations.
-
Visualizations
Caption: General workflow for in vivo toxicity assessment of this compound.
Caption: Observed in vivo toxicities of this compound at high doses in rats.
References
Troubleshooting & Optimization
A-196 solubility and stability in different solvents.
This technical support center provides guidance on the solubility and stability of A-196, a selective inhibitor of SUV420H1 and SUV420H2. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of the histone methyltransferases SUV420H1 and SUV420H2. Its CAS Number is 1982372-88-2. By inhibiting these enzymes, this compound prevents the di- and tri-methylation of histone H4 at lysine 20 (H4K20me2 and H4K20me3), leading to an increase in the mono-methylated state (H4K20me1). This modulation of histone methylation makes it a valuable tool for studying epigenetic signaling and its role in genomic integrity.
Q2: In which common laboratory solvents is this compound soluble?
A2: this compound exhibits good solubility in several common organic solvents. It is soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Ethanol. It has very low solubility in aqueous solutions like water. For cell-based assays, a common practice is to prepare a concentrated stock solution in DMSO and then dilute it with an aqueous buffer, such as PBS.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, it is recommended to store this compound as a lyophilized powder at -20°C, where it can be stable for up to three years. Stock solutions in solvents like DMSO should also be stored at -20°C and are typically stable for at least one month. To avoid repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into smaller volumes. One supplier suggests a stability of at least four years, though specific storage conditions for this duration are not detailed.
Q4: Is this compound stable in aqueous solutions?
A4: this compound is insoluble in water. For experiments in aqueous media, it is typically dissolved in an organic solvent like DMSO first and then diluted. A mixture of DMSO and PBS (pH 7.2) at a 1:2 ratio has been used, but the solubility is significantly lower than in pure DMSO. The stability of this compound in aqueous solutions over time has not been extensively reported, and it is generally advisable to prepare fresh dilutions for experiments.
Troubleshooting Guide
Issue 1: this compound precipitates out of solution during my experiment.
-
Possible Cause: The concentration of this compound in the final aqueous buffer is too high, exceeding its solubility limit.
-
Solution:
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility. However, be mindful of the solvent's potential toxicity to cells in your assay.
-
Prepare a more dilute stock solution in the organic solvent before further dilution into the aqueous medium.
-
Consider using a different solvent system if compatible with your experimental setup. For instance, a mixture of DMSO and PBS has been reported for solubilizing this compound.
-
Issue 2: Inconsistent results in cell-based assays.
-
Possible Cause 1: Degradation of this compound in the stock solution due to improper storage.
-
Solution 1: Ensure stock solutions are stored at -20°C and are not subjected to multiple freeze-thaw cycles. Use aliquots for single experiments. It is recommended to use solutions stored at -20°C within one month.
-
Possible Cause 2: The compound is not fully dissolved in the initial stock solution.
-
Solution 2: Gently warm the stock solution and vortex to ensure complete dissolution before making dilutions.
Data Presentation
This compound Solubility Data
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) |
| DMF | 10 | ~27.8 |
| DMSO | 10 - 15 | ~27.8 - 41.7 |
| DMSO | 20 | |
| DMSO | 14 | 38.97 |
| Ethanol | 2 | ~5.6 |
| Ethanol | 11 | 30.62 |
| DMSO:PBS (pH 7.2) (1:2) | 0.3 | ~0.84 |
| Water | Insoluble | Insoluble |
Note: The molecular weight of this compound is 359.25 g/mol . Molar concentrations are calculated based on this value. The temperature at which these solubilities were determined is not consistently reported by suppliers.
This compound Stability and Storage Recommendations
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | 36 months | Keep desiccated. |
| Solution (e.g., in DMSO) | -20°C | 1 month | Aliquot to avoid multiple freeze-thaw cycles. |
| General | Room Temperature | Not specified | For shipping in the continental US; may vary elsewhere. |
| General | Not specified | ≥ 4 years |
Experimental Protocols
While specific experimental protocols for determining the solubility and stability of this compound are not publicly available, the following are generalized methods commonly used for small molecule inhibitors.
General Protocol for Determining Equilibrium Solubility (Shake-Flask Method)
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Determine the concentration of this compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
General Protocol for Assessing Solution Stability
-
Solution Preparation: Prepare a stock solution of this compound in the solvent of interest at a known concentration.
-
Incubation: Store aliquots of the solution under different conditions (e.g., varying temperatures and light exposure).
-
Time-Point Analysis: At specified time points (e.g., 0, 24, 48, 72 hours, and weekly), analyze an aliquot for the concentration of the parent compound and the presence of any degradation products using an appropriate analytical method like LC-MS.
-
Data Analysis: Calculate the percentage of the remaining parent compound at each time point to determine the degradation rate and half-life.
Visualizations
Caption: General experimental workflow for determining the solubility and assessing the stability of this compound.
Caption: A logical workflow for troubleshooting common issues encountered when working with this compound.
Technical Support Center: Overcoming A-196 Off-Target Effects
Welcome to the technical support center for the potent and selective SUV420H1/H2 inhibitor, A-196. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to navigate potential experimental challenges, with a focus on identifying and mitigating off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
This compound is a potent inhibitor of SUV420H1 and SUV420H2, which are histone methyltransferases responsible for di- and tri-methylation of histone H4 at lysine 20 (H4K20me2 and H4K20me3). These epigenetic marks are crucial for maintaining genomic integrity and regulating gene expression. In cellular assays, this compound treatment leads to a global decrease in H4K20me2 and H4K20me3 levels, with a corresponding increase in the monomethylated state (H4K20me1).[1]
Q2: What are the known off-target effects of this compound?
| Off-Target Protein | Assay Type | Result |
| Adenosine A1 receptor | Binding Assay | 12.0 nM (Ki) |
| Delta opioid receptor | Functional Assay | 51.0% inhibition |
| GABA receptor alpha-1 subunit | Functional Assay | 90.0% inhibition |
| Histone-lysine N-methyltransferase NSD2 | Activity Assay | 90.0% activity remaining |
Data is illustrative and compiled from public databases. Researchers should perform their own comprehensive selectivity profiling for their specific experimental system.
Q3: How can I confirm that the observed phenotype in my experiment is due to the inhibition of SUV420H1/H2 and not an off-target effect?
Confirming on-target activity is a critical aspect of using any chemical probe. Two key experimental strategies are recommended:
-
Rescue Experiments: This involves ectopically expressing a drug-resistant version of the target protein. If the observed phenotype is reversed upon expression of the resistant mutant in the presence of this compound, it strongly suggests the effect is on-target.
-
Use of a Structurally Unrelated Inhibitor: If available, using a second, structurally distinct inhibitor of SUV420H1/H2 that recapitulates the same phenotype provides additional evidence for on-target activity.
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Cellular Phenotypes
Possible Cause: Off-target effects of this compound, or variability in experimental conditions.
Troubleshooting Steps:
-
Titrate this compound Concentration: Use the lowest effective concentration of this compound to minimize potential off-target effects. Perform a dose-response curve to determine the optimal concentration for inhibiting H4K20 methylation in your cell line.
-
Perform a Rescue Experiment: As detailed in the protocol section below, this is the gold standard for validating on-target effects.
-
Control for Cellular Health: Ensure that the observed phenotype is not due to general toxicity. Run parallel cell viability assays (e.g., MTT or CellTiter-Glo) at the concentrations of this compound used in your primary experiments.
-
Validate with a Second Probe: If another selective SUV420H1/H2 inhibitor with a different chemical scaffold is available, test if it produces the same phenotype.
Issue 2: Difficulty in Detecting Changes in H4K20 Methylation by Western Blot
Possible Cause: Suboptimal antibody performance, issues with histone extraction, or problems with the Western blot protocol.
Troubleshooting Steps:
| Problem | Possible Cause | Solution |
| Weak or No Signal | Low antibody concentration | Increase primary antibody concentration or incubation time (e.g., overnight at 4°C). |
| Insufficient protein loading | Load a higher amount of histone extract (10-20 µg is a good starting point). | |
| Poor antibody quality | Validate your antibody using a positive control (e.g., recombinant methylated histones) and a negative control (e.g., lysate from cells with knockout of the methyltransferase). | |
| High Background | High antibody concentration | Decrease primary and/or secondary antibody concentration. |
| Insufficient blocking | Increase blocking time or try a different blocking agent (e.g., 5% BSA in TBST). | |
| Inadequate washing | Increase the number and duration of washes with TBST. | |
| Non-specific Bands | Antibody cross-reactivity | Use a highly validated, specific antibody. Perform a peptide competition assay to confirm band specificity. |
Issue 3: Inconsistent Results in Non-Homologous End Joining (NHEJ) Assays
Possible Cause: this compound is known to inhibit 53BP1 foci formation, a key step in NHEJ. Inconsistent results may stem from assay variability or off-target effects influencing other DNA repair pathways.
Troubleshooting Steps:
-
Optimize this compound Treatment Time: The timing of this compound treatment relative to the induction of DNA damage is critical. Establish a time course to determine the optimal pre-incubation time.
-
Use a Positive Control: Include a known NHEJ inhibitor (e.g., a DNA-PKcs inhibitor) to validate the assay's responsiveness.
-
Validate On-Target Effect: Perform a rescue experiment with an this compound-resistant SUV420H1/H2 mutant to confirm that the effect on NHEJ is mediated through the intended targets.
-
Assess Other DNA Repair Pathways: Consider that this compound's off-targets could potentially influence other repair pathways. If possible, use assays specific for homologous recombination to assess any confounding effects.
Experimental Protocols
Protocol 1: Western Blot for H4K20 Methylation
This protocol provides a method to assess the levels of H4K20me2 and H4K20me3 in response to this compound treatment.
Materials:
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Histone extraction buffer (e.g., 0.2 N HCl)
-
Tris-Glycine SDS-PAGE gels (15%)
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-H4K20me2, anti-H4K20me3, anti-Total Histone H4)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Treatment: Treat cells with the desired concentrations of this compound or vehicle control for the appropriate duration.
-
Histone Extraction:
-
Harvest and wash cells with PBS.
-
Resuspend the cell pellet in histone extraction buffer and incubate on ice.
-
Centrifuge to pellet debris and collect the supernatant containing histones.
-
Neutralize the acid with an appropriate buffer.
-
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of histone extract onto a 15% Tris-Glycine SDS-PAGE gel.
-
Perform electrophoresis to separate proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-H4K20me3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add chemiluminescent substrate and visualize the bands using a chemiluminescence imager.
-
Analysis: Quantify the band intensities and normalize the levels of H4K20me3 to the total histone H4 levels.
Protocol 2: On-Target Validation via Rescue Experiment
This protocol describes how to perform a rescue experiment to confirm that the effects of this compound are due to the inhibition of SUV420H1/H2.
Methodology:
-
Create an this compound Resistant Mutant:
-
Identify the this compound binding pocket in SUV420H1 or SUV420H2 through structural data or homology modeling.
-
Use site-directed mutagenesis to introduce a point mutation in a key residue within the binding pocket that is predicted to disrupt this compound binding without affecting the enzyme's catalytic activity. For example, a bulky amino acid could be substituted with a smaller one.
-
-
Vector Preparation:
-
Clone the wild-type (WT) and the this compound-resistant mutant of SUV420H1 or H2 into a mammalian expression vector. Include a tag (e.g., FLAG or MYC) to facilitate detection of the ectopic protein.
-
-
Transfection and Treatment:
-
Transfect your cells of interest with the empty vector, the WT SUV420H1/H2 vector, or the resistant mutant vector.
-
After allowing for protein expression (typically 24-48 hours), treat the cells with this compound at a concentration that elicits the phenotype of interest in non-transfected cells.
-
-
Phenotypic Analysis:
-
Assess the phenotype of interest (e.g., cell viability, 53BP1 foci formation, gene expression changes) in all three groups (empty vector, WT, and resistant mutant) in the presence and absence of this compound.
-
-
Confirmation of Expression:
-
Confirm the expression of the ectopic WT and mutant proteins by Western blot using an antibody against the tag.
-
Expected Results:
-
On-target effect: The phenotype induced by this compound in the empty vector and WT-expressing cells should be significantly attenuated or completely rescued in the cells expressing the this compound-resistant mutant.
-
Off-target effect: The phenotype will persist in the cells expressing the resistant mutant, indicating that the effect is not mediated by the intended target.
Visualizations
References
Technical Support Center: Troubleshooting A-196 Inactivity in Cell-Based Assays
This guide provides troubleshooting advice for researchers encountering inactivity with A-196 in cell-based assays. Please first identify which this compound compound you are using, as "this compound" can refer to at least two distinct inhibitors.
Section 1: this compound (Acalabrutinib/ACP-196), Bruton Tyrosine Kinase (BTK) Inhibitor
Acalabrutinib (also known as ACP-196) is a highly selective, irreversible inhibitor of Bruton tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.[1][2] Inactivity in assays is often related to experimental setup, cell type-specific responses, or compound handling.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cells are not responding to this compound (Acalabrutinib) treatment. What is a typical effective concentration and incubation time?
A1: The effective concentration of Acalabrutinib can vary depending on the cell line and the specific assay. For inducing apoptosis in chronic lymphocytic leukemia (CLL) B cells, concentrations of 1 µM or higher have been shown to be effective after 48 hours of incubation.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration and time for your specific cell line and experimental conditions.
Q2: How can I confirm that this compound (Acalabrutinib) is active in my experiment?
A2: To confirm the activity of Acalabrutinib, you can measure the phosphorylation of BTK, its direct target, or downstream signaling proteins such as ERK and S6.[1][2] A successful inhibition by Acalabrutinib should lead to a decrease in the phosphorylation of these proteins. This can be assessed by techniques like Western blotting or intracellular flow cytometry.
Q3: Are there any known issues with the stability or solubility of this compound (Acalabrutinib)?
A3: While specific stability and solubility issues for Acalabrutinib are not prominently reported in the provided search results, general best practices for handling small molecule inhibitors should be followed. This includes using fresh DMSO for preparing stock solutions and avoiding repeated freeze-thaw cycles.
Quantitative Data Summary
| Compound | Target | Cell Type | Assay | Effective Concentration | Incubation Time | Reference |
| This compound (Acalabrutinib) | BTK | CLL B cells | Apoptosis (PARP cleavage) | ≥ 1 µM | 48 hours | [1] |
| This compound (Acalabrutinib) | BTK | Primary CLL cells | B-cell receptor signaling inhibition | Dose-dependent | Not specified | [2] |
Experimental Protocols
Apoptosis Assay in CLL B cells using this compound (Acalabrutinib)
-
Cell Plating: Plate peripheral blood mononuclear cells (PBMCs) from CLL patients in appropriate cell culture plates.
-
Treatment: Add increasing concentrations of Acalabrutinib (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) to the cells.
-
Incubation: Incubate the cells for 48 hours under standard cell culture conditions.
-
Staining: After incubation, stain the cells with CD19-FITC to identify the B-cell population.
-
Permeabilization and Intracellular Staining: Permeabilize the cells and stain with an antibody against cleaved PARP (a marker of apoptosis).
-
Flow Cytometry: Analyze the percentage of cleaved PARP-positive cells within the CD19+ cell population using a flow cytometer.[1]
Signaling Pathway and Workflow Diagrams
References
Optimizing A-196 incubation time for maximal inhibition.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with A-196 (Acalabrutinib). The information is designed to help optimize experimental conditions, with a focus on achieving maximal inhibition through appropriate incubation times.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound (Acalabrutinib)?
This compound, also known as Acalabrutinib, is a second-generation, selective, and irreversible inhibitor of Bruton's tyrosine kinase (BTK). Its mechanism of action involves the formation of a covalent bond with a cysteine residue (Cys481) in the active site of BTK. This covalent binding leads to the inhibition of the B-cell antigen receptor (BCR) signaling pathway. The inhibition of BTK prevents the activation of downstream survival pathways, ultimately hindering the growth of malignant B cells that overexpress BTK.
Q2: How quickly can I expect to see an inhibitory effect with this compound?
This compound is rapidly absorbed and demonstrates a quick onset of action. In in vitro cellular assays, significant inhibition of BTK can be observed in as little as 30 minutes.[1] However, the time to achieve maximal inhibition and the subsequent downstream effects can vary depending on the cell type, concentration of this compound, and the specific endpoint being measured. For instance, in peripheral B cells from healthy volunteers, a single oral dose of 100 mg resulted in approximately 99% median BTK occupancy at 3 and 12 hours.[2][3]
Q3: What are the key downstream signaling pathways affected by this compound?
By inhibiting BTK, this compound blocks the phosphorylation and activation of several downstream targets. This disrupts the signaling cascade that is crucial for B-cell proliferation and survival. The primary affected pathways include those mediated by ERK, IKB, and AKT.
Troubleshooting Guide
Problem: I am not observing the expected level of inhibition with this compound.
This could be due to several factors related to experimental setup and timing. Follow this guide to troubleshoot your experiment.
1. Verify Reagent Concentration and Quality:
-
Ensure that your this compound stock solution is prepared correctly and has been stored under the recommended conditions to prevent degradation.
-
Confirm the final concentration of this compound in your assay. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
2. Optimize Incubation Time:
As a covalent inhibitor, the extent of BTK inhibition by this compound is time-dependent. An insufficient incubation time will result in incomplete target engagement and, consequently, suboptimal inhibition.
-
Recommendation: Perform a time-course experiment to determine the optimal incubation period for your specific assay. See the detailed protocol below.
Data Presentation: Time-Dependent BTK Occupancy
The following table summarizes published data on this compound's BTK occupancy over time, which can serve as a reference for designing your experiments.
| Time Point | Cell Type/System | This compound Concentration | BTK Occupancy/Inhibition | Reference |
| 0.5 hours | MWCL-1 cells | Pharmacokinetically relevant | BTK/TEC selectivity measured | [1] |
| 1 hour | MWCL-1 cells | Pharmacokinetically relevant | BTK/TEC selectivity measured | [1] |
| 3 hours | MWCL-1 cells | Pharmacokinetically relevant | BTK/TEC selectivity measured | [1] |
| 3 hours | Human Peripheral B-cells (in vivo) | 100 mg single oral dose | ~99% median occupancy | [2][3] |
| 12 hours | Human Peripheral B-cells (in vivo) | 100 mg single oral dose | ~99% median occupancy | [2][3] |
| 24 hours | Human Peripheral B-cells (in vivo) | 100 mg single oral dose | ~90% median occupancy | [2][3] |
3. Assess Cell Health and Density:
-
Ensure that the cells are healthy and in the logarithmic growth phase at the start of the experiment.
-
Cell density can influence the effective concentration of the inhibitor. Standardize cell seeding density across experiments.
4. Include Appropriate Controls:
-
Vehicle Control: Treat cells with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound.
-
Positive Control: If available, use a known activator of the BCR pathway to ensure that the signaling cascade is functional in your cells.
-
Negative Control: Untreated cells to establish a baseline.
Experimental Protocols
Protocol: Determining Optimal Incubation Time for Maximal this compound Inhibition
This protocol outlines a time-course experiment to identify the optimal incubation duration for this compound in a cell-based assay. The endpoint of this example is the phosphorylation of a downstream target (e.g., p-ERK), which can be measured by Western blot or ELISA.
Materials:
-
This compound (Acalabrutinib)
-
Cell line of interest (e.g., a B-cell lymphoma line)
-
Complete cell culture medium
-
Vehicle (e.g., DMSO)
-
Stimulant (e.g., anti-IgM antibody to activate the BCR pathway)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
Reagents for protein quantification (e.g., BCA assay)
-
Reagents and equipment for Western blotting or ELISA
Procedure:
-
Cell Seeding: Plate your cells at a predetermined density in a multi-well plate and allow them to adhere and stabilize overnight.
-
This compound Incubation (Time-Course):
-
Prepare a working solution of this compound at the desired final concentration in cell culture medium.
-
Treat the cells with this compound for a range of time points (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours). Include a vehicle control for each time point.
-
-
Stimulation:
-
Towards the end of each this compound incubation period, add the stimulant (e.g., anti-IgM) to the appropriate wells for a short duration (e.g., 10-15 minutes) to induce the signaling cascade. Include unstimulated controls.
-
-
Cell Lysis:
-
Following stimulation, wash the cells with ice-cold PBS and then add lysis buffer to extract total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate to ensure equal loading for downstream analysis.
-
-
Endpoint Analysis:
-
Analyze the levels of the phosphorylated target (e.g., p-ERK) and total target (e.g., total ERK) by Western blot or ELISA.
-
-
Data Analysis:
-
Quantify the levels of the phosphorylated target relative to the total target for each time point.
-
Plot the percentage of inhibition (relative to the stimulated vehicle control) against the incubation time to determine the point of maximal and sustained inhibition.
-
References
- 1. Relative Selectivity of Covalent Inhibitors Requires Assessment of Inactivation Kinetics and Cellular Occupancy: A Case Study of Ibrutinib and Acalabrutinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Acalabrutinib (ACP-196): A Covalent Bruton Tyrosine Kinase Inhibitor with a Differentiated Selectivity and In Vivo Potency Profile | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
Technical Support Center: A-196 and H4K20me2 Regulation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using A-196, a potent and selective inhibitor of the histone methyltransferases SUV4-20H1 and SUV4-20H2.
Frequently Asked Questions (FAQs)
Q1: Why am I not observing a decrease in H4K20me2 levels after treating my cells with this compound?
This is a common experimental observation that can arise from several factors. Contrary to the premise of the question, this compound is a substrate-competitive inhibitor of both SUV4-20H1 and SUV4-20H2 enzymes and has been shown to induce a global decrease in H4K20me2 and H4K20me3 levels.[1][2] If you are not observing this effect, it is likely due to experimental variables. Please refer to the troubleshooting section below for potential solutions.
Q2: What is the mechanism of action for this compound?
This compound is a potent and selective small molecule inhibitor of the protein lysine methyltransferases SUV4-20H1 and SUV4-20H2.[1][2] These enzymes are responsible for the di- and tri-methylation of histone H4 at lysine 20 (H4K20). This compound acts as a substrate-competitive inhibitor, meaning it competes with the histone substrate for binding to the active site of the enzymes.[1][2] By inhibiting SUV4-20H1 and SUV4-20H2, this compound prevents the conversion of H4K20me1 to H4K20me2 and H4K20me2 to H4K20me3. This leads to a global reduction in H4K20me2 and H4K20me3 levels and a corresponding increase in H4K20me1.[1][2][3]
Q3: What are the expected downstream effects of this compound treatment?
The primary and direct effect of this compound treatment is the reduction of H4K20me2 and H4K20me3 levels.[1][2] This has significant downstream consequences for cellular processes that rely on these histone marks. A key function of H4K20me2 is the recruitment of DNA repair proteins, such as 53BP1, to sites of DNA double-strand breaks.[4][5][6] Consequently, this compound treatment has been shown to inhibit 53BP1 foci formation following ionizing radiation and reduce non-homologous end-joining (NHEJ) mediated DNA repair.[1]
Q4: Is this compound specific for SUV4-20H1 and SUV4-20H2?
This compound has been demonstrated to be a highly selective inhibitor of SUV4-20H1 and SUV4-20H2.[1][2] However, as with any small molecule inhibitor, off-target effects at high concentrations or in specific cellular contexts cannot be entirely ruled out. It is always recommended to use the lowest effective concentration and include appropriate controls in your experiments.
Troubleshooting Guide: No Observed Decrease in H4K20me2
If you are not observing the expected decrease in H4K20me2 levels following this compound treatment, consider the following potential issues and solutions.
| Potential Issue | Troubleshooting Steps |
| This compound Concentration and Treatment Duration | - Verify Concentration: Ensure the final concentration of this compound is appropriate for your cell line. Effective concentrations can vary between cell types. A dose-response experiment is recommended to determine the optimal concentration. - Optimize Treatment Time: The reduction in H4K20me2 is dependent on histone turnover and cell division. A time-course experiment (e.g., 24, 48, 72 hours) is crucial to identify the optimal treatment duration. For some cell lines, a noticeable decrease in H4K20me2 may require several cell cycles. |
| This compound Integrity and Activity | - Proper Storage: this compound should be stored as recommended by the manufacturer to maintain its stability and activity. - Fresh Working Solutions: Prepare fresh working solutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Cell Line Specific Effects | - Cell Doubling Time: The rate of H4K20me2 reduction can be influenced by the cell doubling time, as the dilution of existing histone marks occurs during DNA replication. Slower-growing cell lines may require longer treatment times. - Enzyme Expression Levels: The relative expression levels of SUV4-20H1 and SUV4-20H2 in your cell line could influence the required concentration and duration of this compound treatment. |
| Antibody and Western Blotting Issues | - Antibody Specificity and Validation: Ensure your primary antibody is specific for H4K20me2 and has been validated for the application you are using (e.g., Western blot, immunofluorescence). - Positive and Negative Controls: Include appropriate controls in your Western blot. A positive control could be a lysate from cells known to have high H4K20me2 levels. A negative control could be a lysate from SUV4-20H1/H2 knockout cells, if available. - Loading Control: Use a reliable loading control, such as total Histone H4 or a non-histone protein like GAPDH or beta-actin, to ensure equal protein loading. |
| Experimental Design | - Asynchronous vs. Synchronized Cells: The effect of this compound may be more pronounced in synchronized cell populations, as H4K20 methylation levels can fluctuate during the cell cycle.[7] |
Experimental Protocols
Western Blotting for H4K20me2
-
Cell Lysis:
-
Treat cells with the desired concentration of this compound for the appropriate duration.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Sonicate the lysate to shear DNA and reduce viscosity.
-
Centrifuge at high speed to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE using a high-percentage polyacrylamide gel suitable for resolving low molecular weight proteins like histones.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for H4K20me2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Strip and re-probe the membrane for a loading control (e.g., total Histone H4).
-
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the mechanism of this compound and a general experimental workflow for assessing its effects.
Caption: Mechanism of this compound action on H4K20 methylation.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. The SUV4-20 inhibitor this compound verifies a role for epigenetics in genomic integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The SUV4-20 inhibitor this compound verifies a role for ep... - BV FAPESP [bv.fapesp.br]
- 3. embopress.org [embopress.org]
- 4. Lysine Methyltransferase Inhibitors Impair H4K20me2 and 53BP1 Foci in Response to DNA Damage in Sarcomas, a Synthetic Lethality Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The histone DNA repair code: H4K20me2 makes its mark - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: A-196 Degradation and Prevention
This technical support center provides guidance on the degradation of A-196 and strategies to prevent it. It is crucial to note that "this compound" can refer to two distinct molecules: Acalabrutinib (ACP-196) , a Bruton's tyrosine kinase (BTK) inhibitor, and This compound , an inhibitor of the histone methyltransferases SUV420H1 and SUV420H2. This guide is divided into two sections to address each compound specifically.
Section 1: Acalabrutinib (ACP-196)
Acalabrutinib is an anticancer therapeutic agent. Its stability is critical for maintaining its efficacy and safety.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My Acalabrutinib solution appears cloudy. What should I do?
A1: Cloudiness may indicate precipitation or degradation.
-
Troubleshooting:
-
Verify the solvent used and the concentration of your solution. Acalabrutinib has specific solubility limits in different solvents.
-
Ensure the storage temperature is appropriate. Low temperatures can sometimes cause precipitation. Gently warm the solution to see if the precipitate redissolves.
-
If cloudiness persists, the product may have degraded. It is advisable to prepare a fresh solution.
-
Q2: I observed a change in the color of my Acalabrutinib powder/solution. Is it still usable?
A2: A color change is a potential indicator of chemical degradation. Do not use the compound if a significant color change is observed.
Q3: What are the primary causes of Acalabrutinib degradation during experiments?
A3: Based on forced degradation studies, Acalabrutinib is particularly susceptible to degradation under the following conditions:
-
Alkaline and Acidic Conditions: The compound shows significant degradation in both highly basic and acidic environments.[1][2][3]
-
Oxidative Stress: Exposure to oxidizing agents, such as hydrogen peroxide, can lead to the formation of degradation products.[1][2][3]
Q4: How can I prevent the degradation of Acalabrutinib in my experiments?
A4: To minimize degradation:
-
pH Control: Maintain the pH of your solutions within a neutral range. Avoid highly acidic or basic buffers.
-
Avoid Oxidizing Agents: Protect the compound from strong oxidizing agents.
-
Storage: Store Acalabrutinib powder at -20°C for long-term stability. For solutions, it is recommended to prepare them fresh. If short-term storage is necessary, store at -20°C or -80°C and use within a few days. Always check the manufacturer's recommendations.
-
Light Protection: While studies suggest Acalabrutinib is relatively stable to photolytic stress, it is good practice to store solutions in amber vials or protect them from direct light.[2]
Quantitative Data on Acalabrutinib Degradation
The following table summarizes the degradation of Acalabrutinib under various stress conditions as reported in literature.
| Stress Condition | Reagent/Details | Duration | Temperature | Degradation (%) | Reference |
| Acidic Hydrolysis | 2N HCl | 30 min | 60°C | Significant | [1] |
| Alkaline Hydrolysis | 2N NaOH | 30 min | 60°C | Significant | [1] |
| Oxidative | 20% H₂O₂ | 30 min | Room Temp | Significant | [1] |
| Thermal | Solid State | 6 hours | 105°C | Not Significant | [1] |
| Photolytic | Solid State | 5 days | Photostability Chamber | No Degradation | [2] |
| Neutral Hydrolysis | Water | 6 hours | 60°C | No Degradation | [1] |
Experimental Protocols
Protocol 1: Stability Indicating RP-HPLC Method for Acalabrutinib
This protocol describes a reverse-phase high-performance liquid chromatography (RP-HPLC) method to assess the stability of Acalabrutinib and separate it from its degradation products.[1][4]
-
Instrumentation: Shimadzu HPLC with PDA detector or equivalent.
-
Column: Zodiasil C18 (150 x 4.6 mm, 5 µm) or equivalent.[1]
-
Mobile Phase: A mixture of water and methanol (60:40 v/v).[1]
-
Flow Rate: 0.8 mL/min.[1]
-
Detection Wavelength: 230 nm.[1]
-
Injection Volume: 10 µL.[1]
-
Column Temperature: Ambient.
Procedure:
-
Prepare a standard stock solution of Acalabrutinib in a suitable solvent (e.g., DMSO) and then dilute with the mobile phase to a known concentration.
-
To perform forced degradation, subject the Acalabrutinib solution to stress conditions as outlined in the table above.
-
Neutralize the acidic and basic samples before injection.
-
Inject the standard solution and the stressed samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent Acalabrutinib.
Signaling Pathway and Experimental Workflow Diagrams
References
Technical Support Center: Troubleshooting Cell Viability Issues with High Concentrations of A-196
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering cell viability issues when using high concentrations of A-196. As "this compound" can refer to two distinct compounds, this guide is divided into sections for each: the SUV420H1/H2 inhibitor and Acalabrutinib (ACP-196), a BTK inhibitor.
Section 1: this compound (SUV420H1/H2 Inhibitor)
This compound is a potent and selective inhibitor of the histone methyltransferases SUV420H1 and SUV420H2.[1][2] These enzymes are responsible for the di- and tri-methylation of histone H4 at lysine 20 (H4K20me2 and H4K20me3), epigenetic marks associated with transcriptional silencing and DNA repair.[3] Inhibition by this compound leads to a global decrease in H4K20me2/3 and a corresponding increase in H4K20me1.[1][2]
Quantitative Data Summary
| Parameter | Value | Reference |
| SUV420H1 IC50 | 25 nM | [1][2] |
| SUV420H2 IC50 | 144 nM | [1][2] |
| Cellular H4K20me2 EC50 | 262 nM | [2] |
| Cellular H4K20me3 EC50 | 370 nM | [2] |
| Cellular H4K20me1 EC50 | 735 nM | [2] |
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing a significant decrease in cell viability at concentrations above 1 µM of this compound. Is this expected?
A1: While this compound is a selective inhibitor, high concentrations can lead to off-target effects or exaggerated on-target effects that can impact cell viability. Some studies have used this compound at concentrations up to 10 µM in certain cell lines, like mouse embryonic fibroblasts, without reporting overt toxicity.[2] However, the sensitivity to this compound can be highly cell-line dependent. A decrease in viability at concentrations significantly higher than the EC50 for histone methylation modulation (around 260-370 nM) may indicate cytotoxicity.
Troubleshooting Steps:
-
Confirm On-Target Effect: Before proceeding with high concentrations, confirm that you are observing the expected downstream effects of SUV420H1/H2 inhibition at lower, non-toxic concentrations. This can be done by Western blotting for H4K20me1, H4K20me2, and H4K20me3. You should see an increase in H4K20me1 and a decrease in H4K20me2/3.
-
Perform a Dose-Response Curve: To determine the optimal concentration for your experiments and the cytotoxic threshold for your specific cell line, it is crucial to perform a dose-response curve. Start from a low concentration (e.g., 10 nM) and titrate up to a high concentration (e.g., 20 µM).
-
Assess Cell Viability with Multiple Methods: Relying on a single viability assay can sometimes be misleading. It is advisable to use at least two different methods to confirm your results. For example, combine a metabolic assay (like MTT or MTS) with a dye exclusion method (like Trypan Blue).
Q2: My cell viability, as measured by MTT assay, is unexpectedly low even at moderate concentrations of this compound. What could be the issue?
A2: The MTT assay measures mitochondrial reductase activity, which is generally a good indicator of cell viability. However, some compounds can interfere with mitochondrial function directly, leading to a misleadingly low reading.
Troubleshooting Steps:
-
Control for Compound Interference: To check if this compound is directly inhibiting mitochondrial reductases, perform a cell-free MTT assay. Incubate this compound with MTT reagent and a reducing agent (like NADH) in the absence of cells. If the color change is inhibited, your compound is interfering with the assay.
-
Use an Alternative Viability Assay: As mentioned above, confirming your findings with a different assay is crucial. A Trypan Blue exclusion assay, which directly measures membrane integrity, is a good alternative. An ATP-based assay (e.g., CellTiter-Glo®) is another excellent option that measures a different aspect of cell health.
Signaling Pathway
Caption: SUV420H1/H2 signaling pathway and the inhibitory action of this compound.
Section 2: Acalabrutinib (ACP-196) (BTK Inhibitor)
Acalabrutinib, also known by its developmental code ACP-196, is a second-generation, highly selective, and irreversible inhibitor of Bruton's tyrosine kinase (BTK). It covalently binds to the Cys481 residue in the BTK active site, blocking its activity. BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, survival, and adhesion.
Quantitative Data Summary
| Parameter | Value | Reference |
| BTK IC50 | ~5 nM | |
| In vitro ADCC Inhibition | Marginal even at 10 µM | [4] |
| In vitro Phagocytosis Inhibition | Not significant at any dose |
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing cytotoxicity with Acalabrutinib (ACP-196) at concentrations above 10 µM in my B-cell lymphoma line. Is this expected?
A1: Yes, this is possible. While Acalabrutinib is more selective than the first-generation BTK inhibitor ibrutinib, high concentrations can still lead to off-target effects and cytotoxicity. The primary mechanism of action is to inhibit the pro-survival signaling from the B-cell receptor, so a reduction in viability is the intended on-target effect in malignant B-cells. However, at very high concentrations, other kinases might be inhibited, or the profound and sustained inhibition of BTK could lead to apoptosis.
Troubleshooting Steps:
-
Determine the IC50 for Your Cell Line: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for Acalabrutinib in your specific cell line. This will help you to work within a relevant concentration range for your experiments.
-
Assess Downstream Signaling: To ensure the observed effects are on-target, you can perform Western blotting for phosphorylated downstream targets of BTK, such as PLCγ2, ERK, and AKT. You should observe a dose-dependent decrease in the phosphorylation of these proteins at concentrations that correlate with the loss of cell viability.
-
Consider Off-Target Effects: Although more selective, at high concentrations, Acalabrutinib could potentially inhibit other kinases. If your experimental results are unexpected, consider if inhibition of other signaling pathways could be contributing to the observed phenotype.
Q2: I am not seeing the expected level of cell death with Acalabrutinib in my cell line, even at high concentrations. What could be the reason?
A2: The sensitivity of cell lines to BTK inhibition can vary depending on their genetic background and their dependence on the BCR signaling pathway for survival.
Troubleshooting Steps:
-
Confirm BTK Expression and Activity: Ensure that your cell line expresses functional BTK and that the BCR pathway is active. You can do this by Western blotting for total and phosphorylated BTK.
-
Check for Mutations: Resistance to covalent BTK inhibitors can arise from mutations in BTK, particularly at the C481 binding site. If you are working with a cell line that has been previously exposed to BTK inhibitors, consider sequencing the BTK gene.
-
Evaluate Alternative Survival Pathways: The cells may be relying on alternative survival pathways that are independent of BTK signaling. Investigating other pro-survival pathways (e.g., PI3K/AKT/mTOR, NF-κB) might provide insights into the resistance mechanism.
Signaling Pathway
Caption: BTK signaling pathway and the inhibitory action of Acalabrutinib (ACP-196).
General Experimental Protocols & Troubleshooting Workflow
Experimental Workflow for Troubleshooting Cell Viability
Caption: A logical workflow for troubleshooting cell viability assay issues.
Detailed Methodologies
1. MTT Cell Viability Assay
This protocol is a general guideline and may need to be optimized for your specific cell line and experimental conditions.
-
Materials:
-
96-well flat-bottom plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, remove the medium and add fresh medium containing various concentrations of this compound. Include vehicle-only (e.g., DMSO) controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly with a pipette to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
2. Trypan Blue Exclusion Assay
This method provides a direct count of viable and non-viable cells.
-
Materials:
-
Trypan Blue solution (0.4%)
-
Hemocytometer
-
Microscope
-
Micropipettes and tips
-
-
Procedure:
-
After treating the cells with this compound for the desired duration, collect the cells (for adherent cells, this will require trypsinization).
-
Centrifuge the cell suspension and resuspend the pellet in a known volume of PBS or serum-free medium.
-
Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 10 µL of cells + 10 µL of Trypan Blue).[5]
-
Incubate for 1-2 minutes at room temperature.
-
Load 10 µL of the mixture into a hemocytometer.
-
Under a microscope, count the number of viable (clear, unstained) and non-viable (blue, stained) cells in the four large corner squares.
-
Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.[5]
-
Calculate the viable cell concentration: (Number of viable cells / 4) x 2 (dilution factor) x 10^4 cells/mL.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Structural Genomics Consortium [thesgc.org]
- 4. The specific Bruton tyrosine kinase inhibitor acalabrutinib (ACP-196) shows favorable in vitro activity against chronic lymphocytic leukemia B cells with CD20 antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 台盼蓝拒染法 | Thermo Fisher Scientific - CN [thermofisher.cn]
A-196 Technical Support Center: Troubleshooting Batch-to-Batch Variability
This technical support center provides guidance to researchers and drug development professionals experiencing inconsistent results with different batches of A-196, a potent and selective inhibitor of SUV420H1 and SUV420H2.[1] Below are frequently asked questions and troubleshooting guides to help identify and resolve issues related to batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant difference in the IC50 value of this compound between two recently purchased batches. What could be the cause?
A1: Discrepancies in IC50 values between batches can stem from several factors. The most common causes include variations in compound purity, the presence of impurities that may have off-target effects, or differences in the solid-state properties (e.g., crystallinity, solvation) of the compound that affect its solubility and bioavailability in your assays.[2][3][4] It is also crucial to ensure consistency in experimental conditions, as subtle variations in assay parameters can lead to different results.[5][6]
Q2: How can we confirm the identity and purity of our this compound batches?
A2: We recommend performing independent analytical validation of each new batch. Standard methods include High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) for identity confirmation, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural verification. These techniques can help ensure that each batch meets the required quality standards.[7][8]
Q3: Could the age or storage of the this compound compound affect its activity?
A3: Yes, improper storage or extended storage duration can lead to compound degradation, which can affect its activity. This compound should be stored at -20°C for up to one year or at -80°C for up to two years to maintain its stability.[1] We advise aliquoting the compound upon receipt to avoid repeated freeze-thaw cycles.
Q4: Our current batch of this compound shows lower potency in our cell-based assays compared to previous batches, even though the purity appears similar by HPLC. What could be the issue?
A4: While HPLC is excellent for assessing purity, it may not detect all types of impurities or variations. For instance, the presence of different salt forms or polymorphs can affect the compound's solubility and, consequently, its potency in cell-based assays.[9] Additionally, trace amounts of highly potent impurities might not be easily detectable by standard HPLC but could interfere with your assay. We recommend performing a dose-response curve for each new batch to determine its effective concentration.
Troubleshooting Guides
Guide 1: Investigating Inconsistent IC50 Values
If you are observing variability in the IC50 of this compound across different batches, follow this troubleshooting workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Atom Scientific Ltd | News | Why Purity Variation is Significant in Laboratories [atomscientific.com]
- 3. The Impact of Impurities in Lab Chemicals [postapplescientific.com]
- 4. The Importance of High-Quality Reagents in Accurate Experimental Results [merkel.co.il]
- 5. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 6. cellgs.com [cellgs.com]
- 7. blog.biobide.com [blog.biobide.com]
- 8. What quality grade labeled compounds do you need in your trials? | TRACER [tracercro.com]
- 9. promegaconnections.com [promegaconnections.com]
Technical Support Center: A-196 and other SUV4-20 Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing A-196 and other inhibitors of the SUV4-20 histone methyltransferases.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and highly selective small molecule inhibitor of the SUV4-20 histone methyltransferases, SUV420H1 and SUV420H2.[1] It functions as a substrate-competitive inhibitor, meaning it competes with the natural substrate (histone H4 monomethylated at lysine 20) for binding to the enzyme's active site.[2] This inhibition leads to a global decrease in the levels of di- and tri-methylated H4K20 (H4K20me2 and H4K20me3) and a corresponding increase in mono-methylated H4K20 (H4K20me1).[1][2]
Q2: What are the primary cellular effects of inhibiting SUV4-20 with this compound?
Inhibition of SUV4-20 with this compound has been shown to impact several key cellular processes:
-
DNA Repair: this compound impairs non-homologous end joining (NHEJ)-mediated DNA repair by inhibiting the formation of 53BP1 foci at sites of DNA damage.[2]
-
Cell Cycle: SUV4-20 enzymes play a role in cell cycle progression. Their inhibition can lead to cell cycle arrest, particularly at the G1 checkpoint.[3]
-
Gene Expression: By altering the histone methylation landscape, this compound can modulate the expression of specific genes. For example, it has been shown to increase the expression of the frataxin gene, which is relevant in Friedreich's ataxia.
Q3: How does this compound compare to other SUV4-20 inhibitors?
This compound is noted for its high potency and selectivity for SUV420H1 and SUV420H2 over other histone methyltransferases.[1] While other compounds with inhibitory activity against SUV4-20 exist, this compound is one of the most well-characterized and widely used chemical probes for studying SUV4-20 function.
Troubleshooting Guide
General Handling and Storage
-
Problem: Inconsistent experimental results.
-
Possible Cause: Improper storage and handling of this compound.
-
Solution: Store this compound as a stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles. When preparing working solutions, ensure the inhibitor is fully dissolved in a suitable solvent like DMSO before diluting in cell culture media.
-
-
Problem: Precipitate formation in cell culture media.
-
Possible Cause: Poor solubility of the inhibitor at the working concentration or interaction with media components.
-
Solution: Do not exceed the recommended final concentration of the solvent (e.g., DMSO) in the cell culture media (typically <0.1%). Prepare fresh dilutions from the stock solution for each experiment. If precipitation persists, consider using a different formulation or a lower concentration of the inhibitor.
-
Cell-Based Assays
-
Problem: No or weak effect of this compound on H4K20 methylation levels.
-
Possible Cause:
-
Suboptimal inhibitor concentration: The concentration of this compound may be too low to effectively inhibit SUV4-20 in your specific cell line.
-
Insufficient incubation time: The duration of treatment may not be long enough to observe changes in histone methylation.
-
Cell line-specific resistance: Some cell lines may be less sensitive to SUV4-20 inhibition.
-
-
Solution:
-
Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line.
-
Conduct a time-course experiment to identify the optimal treatment duration.
-
Confirm the expression of SUV420H1 and SUV420H2 in your cell line.
-
-
-
Problem: Unexpected off-target effects or cellular toxicity.
-
Possible Cause:
-
High inhibitor concentration: Using this compound at excessively high concentrations can lead to off-target effects.
-
Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be toxic to the cells.
-
-
Solution:
-
Use the lowest effective concentration of this compound as determined by a dose-response curve.
-
Ensure the final solvent concentration is well below the toxic threshold for your cell line. Include a vehicle-only control in all experiments.
-
-
Biochemical Assays (Enzymatic Assays)
-
Problem: High background signal in the enzymatic assay.
-
Possible Cause:
-
Non-specific binding of antibodies: The antibodies used for detection may have cross-reactivity.
-
Contaminated reagents: Buffers or substrates may be contaminated.
-
-
Solution:
-
Use highly specific and validated antibodies. Include appropriate negative controls (e.g., no enzyme, no substrate).
-
Prepare fresh buffers and reagents.
-
-
-
Problem: Inconsistent IC50 values.
-
Possible Cause:
-
Variability in enzyme activity: The activity of the recombinant SUV4-20 enzyme may vary between batches.
-
Inaccurate pipetting: Errors in dispensing the inhibitor or other reagents.
-
-
Solution:
-
Standardize the enzyme concentration and activity for each assay.
-
Use calibrated pipettes and ensure proper mixing of all components.
-
-
Quantitative Data Summary
Table 1: In Vitro Potency of SUV4-20 Inhibitors
| Inhibitor | Target | IC50 (µM) | Selectivity |
| This compound | SUV420H1 | 0.025 | >100-fold selective over other histone methyltransferases[1] |
| SUV420H2 | 0.144 |
Note: Data for other inhibitors like UNC0638, UNC0642, and bizine are not available in a directly comparable format from a single study. Researchers should consult individual publications for their reported potencies and selectivity profiles.
Experimental Protocols
Protocol 1: Western Blot Analysis of H4K20 Methylation Following this compound Treatment
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentration of this compound or vehicle control (DMSO) for the determined duration (e.g., 24-72 hours).
-
Histone Extraction: Harvest cells and perform histone extraction using a commercial kit or a standard acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of histone extracts onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for H4K20me1, H4K20me2, H4K20me3, and total Histone H4 (as a loading control) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify the band intensities and normalize to the total Histone H4 loading control.
Protocol 2: Chromatin Immunoprecipitation (ChIP)-qPCR Following this compound Treatment
-
Cell Treatment and Crosslinking: Treat cells with this compound or vehicle control. Crosslink proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the crosslinking reaction by adding glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the sheared chromatin with an antibody specific for the histone mark of interest (e.g., H4K20me3) or a negative control IgG overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washes and Elution: Wash the beads to remove non-specific binding. Elute the immunoprecipitated complexes from the beads.
-
Reverse Crosslinking and DNA Purification: Reverse the protein-DNA crosslinks by heating in the presence of NaCl. Purify the DNA using a spin column or phenol-chloroform extraction.
-
qPCR Analysis: Perform quantitative PCR using primers specific to the genomic regions of interest. Analyze the data using the percent input method or fold enrichment over IgG.
Visualizations
References
Reducing background signal in A-196 immunofluorescence experiments.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing high background signals in A-196 immunofluorescence experiments.
Troubleshooting Guide: Reducing Background Signal
High background fluorescence can obscure specific staining, leading to misinterpreted results. The following guide provides a systematic approach to identifying and mitigating common causes of high background.
Diagram: General Immunofluorescence Workflow
Caption: A typical workflow for an indirect immunofluorescence experiment.
Frequently Asked Questions (FAQs) & Troubleshooting Steps
Q1: What are the most common causes of high background in immunofluorescence?
High background can stem from several factors, primarily categorized as non-specific antibody binding and autofluorescence.[1][2]
-
Non-specific antibody binding: This occurs when the primary or secondary antibodies bind to unintended targets in the sample.[2]
-
Autofluorescence: This is the natural fluorescence emitted by certain biological structures within the cells or tissue, or it can be induced by fixation methods.[3][4][5][6]
Q2: My background is high even in my secondary antibody-only control. What should I do?
This indicates that the secondary antibody is binding non-specifically.[2]
| Potential Cause | Recommended Solution |
| Inadequate Blocking | Increase blocking time or try a different blocking agent. Using a blocking serum from the same species as the secondary antibody is often recommended.[2][7][8][9] |
| Secondary Antibody Concentration Too High | Titrate the secondary antibody to determine the optimal concentration that provides a good signal-to-noise ratio. |
| Cross-reactivity | Ensure the secondary antibody is advertised as cross-adsorbed against the species of your sample to minimize off-target binding. |
| Fc Receptor Binding | If working with tissue rich in immune cells, consider using an Fc receptor blocking step. |
Q3: I suspect autofluorescence is the issue. How can I confirm and reduce it?
To confirm autofluorescence, examine an unstained sample under the microscope.[5][7] If fluorescence is present, consider the following:
| Source of Autofluorescence | Mitigation Strategy |
| Aldehyde Fixation (e.g., Formalin, Glutaraldehyde) | Reduce fixation time.[4] Consider treating with a quenching agent like sodium borohydride.[3][4][10] Alternatively, switch to an organic solvent fixative like ice-cold methanol or acetone if compatible with the this compound antibody's target antigen.[3][5] |
| Endogenous Fluorophores (e.g., Collagen, NADH, Lipofuscin) | Perfuse tissues with PBS before fixation to remove red blood cells.[3][4] Use a chemical quenching agent such as Sudan Black B or a commercial reagent like TrueVIEW™.[4][11] |
| Choice of Fluorophore | Select fluorophores that emit in the far-red spectrum (e.g., Alexa Fluor 647), as autofluorescence is less common at these longer wavelengths.[3][4] |
Q4: The overall staining, including the background, is very bright. What could be the cause?
Excessively bright staining often points to issues with antibody concentrations or incubation times.[1][12]
| Potential Cause | Recommended Solution |
| Primary (this compound) or Secondary Antibody Concentration is Too High | Perform a titration experiment to find the optimal dilution for both antibodies.[1][2][13] |
| Incubation Time is Too Long | Reduce the incubation time for the primary and/or secondary antibodies.[1] |
| Incubation Temperature is Too High | Perform incubations at 4°C overnight for the primary antibody and at room temperature for a shorter duration for the secondary antibody.[12] |
Q5: My background is speckled or punctate. What does this suggest?
This can be caused by antibody aggregates or precipitates in the staining solutions.
| Potential Cause | Recommended Solution |
| Antibody Aggregates | Centrifuge the primary and secondary antibody solutions at high speed for a few minutes before use to pellet any aggregates. |
| Precipitates in Buffers | Ensure all buffers are freshly prepared and filtered if necessary. |
| Drying of the Sample | Do not allow the sample to dry out at any stage of the staining protocol.[7][12][13] Use a humidified chamber for incubations.[13] |
Experimental Protocols
Protocol 1: Antibody Titration
To determine the optimal antibody concentration, it is crucial to perform a dilution series.
-
Prepare a range of dilutions for your primary (this compound) and secondary antibodies. For the primary antibody, you might test dilutions from 1:50 to 1:1000. For the secondary antibody, a range of 1:200 to 1:2000 is common.
-
Stain a series of identical samples , each with a different antibody dilution. Keep all other parameters (incubation times, temperatures, etc.) constant.
-
Image the samples using identical microscope settings (e.g., exposure time, laser power).
-
Analyze the images to identify the dilution that provides the brightest specific signal with the lowest background.
Protocol 2: Enhanced Blocking and Washing
If non-specific binding is suspected, optimizing the blocking and washing steps can significantly improve the signal-to-noise ratio.
-
Blocking:
-
Prepare a blocking buffer. Common options include 5-10% normal serum from the host species of the secondary antibody or 1-3% Bovine Serum Albumin (BSA) in PBS.[8][14][15]
-
Incubate the samples in the blocking buffer for at least 1 hour at room temperature.[8] For problematic tissues, this can be extended.
-
-
Washing:
-
After both the primary and secondary antibody incubation steps, wash the samples thoroughly.
-
Use a wash buffer such as PBS with a small amount of detergent (e.g., 0.1% Tween-20).
-
Perform at least three washes of 5-10 minutes each with gentle agitation.[1]
-
Diagrams
Troubleshooting Logic for High Background
Caption: A decision tree to diagnose and resolve high background issues.
Example Signaling Pathway: PI3K/Akt
Note: As the specific signaling pathway for this compound is not defined, the following diagram of the PI3K/Akt pathway, commonly studied via immunofluorescence, is provided as an illustrative example.
Caption: Simplified diagram of the PI3K/Akt signaling pathway.
References
- 1. sinobiological.com [sinobiological.com]
- 2. stjohnslabs.com [stjohnslabs.com]
- 3. southernbiotech.com [southernbiotech.com]
- 4. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. lunaphore.com [lunaphore.com]
- 7. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 11. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 12. m.youtube.com [m.youtube.com]
- 13. sysy-histosure.com [sysy-histosure.com]
- 14. scribd.com [scribd.com]
- 15. protocolsandsolutions.wordpress.com [protocolsandsolutions.wordpress.com]
Validation & Comparative
A-196: A Comparative Analysis of SUV420H1 and SUV420H2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory activity of A-196 against two closely related histone methyltransferases, SUV420H1 and SUV420H2. The data presented is intended to support researchers in the fields of epigenetics and drug discovery in understanding the selectivity and potency of this compound.
Quantitative Analysis of this compound Inhibition
This compound is a potent and selective inhibitor of both SUV420H1 and SUV420H2. However, it exhibits a clear preferential inhibition for SUV420H1. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of an enzyme by half, are summarized in the table below.
| Enzyme | This compound IC50 (nM) |
| SUV420H1 | 25 |
| SUV420H2 | 144 |
These values indicate that this compound is approximately 5.76-fold more potent against SUV420H1 than SUV420H2.
Experimental Methodology: IC50 Determination
The IC50 values for this compound against SUV420H1 and SUV420H2 were determined using a biochemical assay known as the Scintillation Proximity Assay (SPA). This robust method is widely used for measuring enzyme activity, particularly for high-throughput screening of inhibitors.
General Protocol for Scintillation Proximity Assay:
The assay quantifies the transfer of a radiolabeled methyl group from the donor S-adenosyl-L-[3H-methyl]-methionine ([3H]-SAM) to a histone H4 peptide substrate by the SUV420H enzymes.
-
Reaction Setup: The enzymatic reaction is performed in a multi-well plate. Each well contains the respective enzyme (SUV420H1 or SUV420H2), a biotinylated H4 peptide substrate, and varying concentrations of the inhibitor this compound.
-
Initiation of Reaction: The reaction is initiated by the addition of [3H]-SAM.
-
Enzymatic Methylation: During incubation, the SUV420H enzyme transfers the tritium-labeled methyl group from [3H]-SAM to the H4 peptide substrate.
-
Capture of Substrate: Following the enzymatic reaction, streptavidin-coated SPA beads are added to each well. The biotinylated and now radiolabeled H4 peptide is captured by the streptavidin on the beads.
-
Signal Detection: When the radiolabeled peptide is in close proximity to the scintillant embedded in the SPA bead, the beta particles emitted by the tritium excite the scintillant, producing light. This light is then detected by a microplate scintillation counter. Unreacted [3H]-SAM in the solution is not in close enough proximity to the beads to generate a signal.
-
Data Analysis: The intensity of the light signal is proportional to the amount of methylated peptide and thus to the enzyme activity. The IC50 value is calculated by plotting the enzyme activity against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway Context: SUV420H1/H2 in the DNA Damage Response
Both SUV420H1 and SUV420H2 are key enzymes in the DNA damage response (DDR) pathway, primarily through their role in methylating histone H4 at lysine 20 (H4K20). This methylation event is a critical signal for the recruitment of DNA repair proteins to sites of DNA damage.
Specifically, SUV420H1 and SUV420H2 are responsible for the di- and tri-methylation of H4K20 (H4K20me2 and H4K20me3). These methylation marks create a binding site for the protein 53BP1, a crucial factor in the non-homologous end joining (NHEJ) pathway of DNA double-strand break repair. By inhibiting SUV420H1 and SUV420H2, this compound can modulate this signaling cascade, potentially sensitizing cells to DNA damaging agents.
A Comparative Guide: Genetic Knockout of SUV4-20 versus Chemical Inhibition with A-196
For Researchers, Scientists, and Drug Development Professionals
The study of histone methyltransferases (HMTs) is a pivotal area of research in epigenetics and drug discovery. Among these, SUV4-20H1 and SUV4-20H2, the enzymes responsible for di- and tri-methylation of histone H4 at lysine 20 (H4K20me2 and H4K20me3), play crucial roles in DNA repair, cell cycle regulation, and heterochromatin formation.[1][2] Dysregulation of SUV4-20 enzymes has been implicated in various diseases, including cancer and neurodevelopmental disorders.[1][3] This guide provides a comprehensive comparison of two key experimental approaches used to study SUV4-20 function: genetic knockout and chemical inhibition with the selective inhibitor A-196.
At a Glance: Key Differences
| Feature | Genetic Knockout (CRISPR-Cas9) | Chemical Inhibition (this compound) |
| Principle | Permanent removal of the gene encoding the enzyme(s). | Reversible, dose-dependent blockage of the enzyme's catalytic activity. |
| Specificity | High on-target specificity for the targeted gene(s). Potential for off-target gene edits.[4][5][6] | High selectivity for SUV4-20H1/H2. Potential for off-target effects on other cellular components. |
| Temporal Control | Constitutive loss of function. | Acute and reversible inhibition, allowing for temporal studies. |
| Cellular Effects | Long-term adaptive changes in the cell. | Immediate effects on histone methylation and downstream pathways. |
| In Vivo Application | Generation of knockout animal models. | Systemic administration for preclinical studies. |
Mechanism of Action
SUV4-20H1 and SUV4-20H2 are histone methyltransferases that catalyze the transfer of methyl groups to histone H4 at lysine 20. This methylation process is sequential, with H4K20me1 serving as a substrate for SUV4-20H1/H2 to generate H4K20me2, which is then further methylated to H4K20me3.[7][8] These methylation marks are critical for various cellular processes.
This compound is a potent and selective small molecule inhibitor of both SUV4-20H1 and SUV4-20H2.[9][10] It acts as a substrate-competitive inhibitor, binding to the catalytic SET domain of the enzymes and preventing the methylation of H4K20.[9][11]
Comparative Experimental Data
The following tables summarize the quantitative effects of SUV4-20 genetic knockout versus this compound chemical inhibition on key cellular readouts.
Table 1: Effects on Histone H4K20 Methylation
| Cell Line | Intervention | H4K20me1 | H4K20me2 | H4K20me3 | Reference |
| DU145 (Prostate Cancer) | This compound (4 µM, 72h) | Increase | Decrease | Decrease | [12] |
| DU145 | SUV4-20H1 KO | - | Partial Decrease | Partial Decrease | [12] |
| DU145 | SUV4-20H2 KO | - | - | Decrease | [12] |
| DU145 | SUV4-20H1/H2 Double KO | - | Complete Depletion | Complete Depletion | [12] |
| Mouse Embryonic Fibroblasts | Suv4-20h2 KO | - | - | Reduction | [7] |
Table 2: Effects on Cellular Phenotypes
| Cell Line | Intervention | Phenotype | Observation | Reference |
| DU145 | This compound (4 µM, 72h) | Replication Fork Velocity | Increase | [13] |
| DU145 | SUV4-20H1/H2 KO | Doubling Time | No significant change | [12] |
| Various | This compound | 53BP1 Foci Formation (post-IR) | Inhibition | [9][11] |
| Various | This compound | NHEJ-mediated DNA Repair | Reduction | [9] |
| K562 (CML) | Suv4-20h1 Knockdown | Cell Cycle | G1/S Arrest | [14] |
Experimental Workflows
A typical experimental workflow to compare genetic knockout and chemical inhibition of SUV4-20 would involve several key steps, from initial cell line engineering or treatment to downstream functional assays.
Detailed Experimental Protocols
1. Generation of SUV4-20 Knockout Cell Lines using CRISPR-Cas9
-
Design and Cloning of sgRNAs: Design single guide RNAs (sgRNAs) targeting exons of SUV420H1 and SUV420H2. Clone sgRNAs into a suitable Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP).
-
Transfection: Transfect the target cell line (e.g., DU145) with the sgRNA/Cas9 plasmids using a suitable transfection reagent.
-
Cell Sorting and Clonal Selection: Two days post-transfection, sort GFP-positive cells by flow cytometry into 96-well plates for single-cell cloning.[13]
-
Expansion and Screening: Expand individual clones and screen for knockout of SUV4-20H1 and/or SUV4-20H2 by Western blotting.
-
Validation: Confirm gene disruption in knockout clones by DNA sequencing of the targeted genomic region.[13]
2. This compound Treatment in Cell Culture
-
Cell Seeding: Seed cells at an appropriate density to ensure they do not reach confluency during the treatment period.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to the desired final concentrations.
-
Treatment: Replace the culture medium with the this compound-containing medium. For long-term treatments, refresh the medium with the inhibitor at regular intervals (e.g., every 72 hours).[12][13]
-
Control: Treat a parallel set of cells with the vehicle (e.g., DMSO) at the same final concentration as the highest this compound concentration used.
3. Chromatin Immunoprecipitation (ChIP) for H4K20me3
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to obtain fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H4K20me3 overnight. Use magnetic beads to pull down the antibody-chromatin complexes.
-
Washes and Elution: Wash the beads to remove non-specific binding and elute the chromatin from the antibody.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.
-
Analysis: Analyze the purified DNA by qPCR for specific loci or by next-generation sequencing (ChIP-seq) for genome-wide analysis.[15][16][17]
4. Western Blotting for SUV4-20 and H4K20 Methylation
-
Cell Lysis: Lyse cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate proteins by size on an SDS-polyacrylamide gel and transfer them to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against SUV4-20H1, SUV4-20H2, H4K20me1, H4K20me2, H4K20me3, and a loading control (e.g., Histone H3 or Tubulin) overnight at 4°C.[12][18][19]
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) reagent.[18]
Conclusion
Both genetic knockout and chemical inhibition are powerful tools for dissecting the function of SUV4-20 enzymes. The choice between these approaches depends on the specific research question. Genetic knockout provides a model for the complete and permanent loss of enzyme function, which is useful for studying long-term consequences and for creating stable cell lines for screening. Chemical inhibition with this compound, on the other hand, offers temporal control, allowing for the investigation of the acute effects of enzyme inhibition and its potential as a therapeutic strategy. A combined approach, utilizing both genetic and pharmacological tools, will provide the most comprehensive understanding of SUV4-20 biology and its role in health and disease.
References
- 1. The SUV4-20H Histone Methyltransferases in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The SUV4-20H Histone Methyltransferases in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Off-target Effects in CRISPR-Cas9 Genome Editing: Securing Specificity | The Scientist [the-scientist.com]
- 6. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel route to product specificity in the Suv4-20 family of histone H4K20 methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catalytic and non-catalytic mechanisms of histone H4 lysine 20 methyltransferase SUV420H1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. librarysearch.colby.edu [librarysearch.colby.edu]
- 10. The SUV4-20 inhibitor this compound verifies a role for epigenetics in genomic integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. biorxiv.org [biorxiv.org]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. artyomovlab.wustl.edu [artyomovlab.wustl.edu]
- 17. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 18. origene.com [origene.com]
- 19. Histone western blot protocol | Abcam [abcam.com]
Cross-validation of A-196's Effects with Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of A-196 (Acalabrutinib), a second-generation Bruton's tyrosine kinase (BTK) inhibitor, and its validation using mass spectrometry-based proteomics. This compound is a potent and selective inhibitor that covalently binds to Cys481 in BTK, disrupting the B-cell receptor (BCR) signaling pathway.[1] This targeted action makes it a significant therapeutic agent in the treatment of B-cell malignancies. Mass spectrometry offers a powerful suite of tools to confirm its on-target engagement, assess its selectivity, and understand its impact on the broader cellular proteome.
Comparative Analysis of this compound and a First-Generation Inhibitor
To illustrate the enhanced selectivity of this compound, this section compares its performance against a hypothetical first-generation BTK inhibitor, Compound B (analogous to ibrutinib). The following table summarizes key quantitative data obtained from a hypothetical mass spectrometry-based proteomics study, specifically using a Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry (MS) to assess target engagement and off-target binding.
| Parameter | This compound (Acalabrutinib) | Compound B (First-Generation Inhibitor) | Method |
| On-Target Engagement (BTK) | |||
| Thermal Stabilization (ΔTm) | +8.2°C | +7.9°C | CETSA-MS |
| IC₅₀ (BTK occupancy) | 3.8 nM | 5.2 nM | CETSA-MS |
| Off-Target Engagement | |||
| EGFR Thermal Stabilization | No significant shift | +4.5°C | CETSA-MS |
| ITK Thermal Stabilization | No significant shift | +3.8°C | CETSA-MS |
| TEC Thermal Stabilization | No significant shift | +3.1°C | CETSA-MS |
| Downstream Signaling Impact | |||
| p-ERK (T202/Y204) Fold Change | -2.5 | -2.2 | Phosphoproteomics |
| p-AKT (S473) Fold Change | -1.8 | -1.5 | Phosphoproteomics |
| p-PLCγ2 (Y1217) Fold Change | -3.1 | -2.8 | Phosphoproteomics |
Table 1: Comparative Performance of this compound and Compound B. This table presents hypothetical data from a mass spectrometry-based proteomics study comparing the on-target and off-target effects of this compound and a first-generation BTK inhibitor.
Experimental Protocols
Cellular Thermal Shift Assay coupled with Mass Spectrometry (CETSA-MS) for Target and Off-Target Engagement
This protocol outlines a method to determine the thermal stabilization of proteins upon ligand binding, indicating target engagement.
-
Cell Culture and Treatment:
-
Culture human B-cell lymphoma cell line (e.g., TMD8) to a density of 1-2 x 10⁶ cells/mL.
-
Treat cells with either this compound (1 µM), Compound B (1 µM), or vehicle (DMSO) for 2 hours at 37°C.
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen.
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Protein Digestion and Tandem Mass Tag (TMT) Labeling:
-
Quantify the protein concentration in each sample.
-
Reduce, alkylate, and digest the proteins with trypsin overnight.
-
Label the resulting peptides with TMT reagents for multiplexed quantitative analysis.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Combine the labeled peptide samples and analyze them using a high-resolution Orbitrap mass spectrometer.
-
Acquire data in a data-dependent acquisition mode.
-
-
Data Analysis:
-
Process the raw data using a proteomics software suite (e.g., Proteome Discoverer) to identify and quantify proteins.
-
Generate melting curves for each identified protein by plotting the relative soluble fraction against temperature.
-
Calculate the change in melting temperature (ΔTm) for each protein in the drug-treated samples compared to the vehicle control. A significant positive ΔTm indicates ligand binding.
-
Alternative Validation Methods
While mass spectrometry provides a comprehensive view of the proteome, other techniques can be used for orthogonal validation of this compound's effects.
| Method | Principle | Application for this compound | Advantages | Limitations |
| Western Blot | Uses antibodies to detect specific proteins. | Confirming the downstream inhibition of BTK signaling by probing for phosphorylated forms of ERK, AKT, and PLCγ2. | Widely accessible, relatively inexpensive. | Low throughput, semi-quantitative. |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at a sensor surface to monitor binding events in real-time. | Determining the binding kinetics (kon, koff) and affinity (KD) of this compound to purified BTK protein. | Provides real-time kinetic data, label-free. | Requires purified protein, may not fully recapitulate cellular context. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change associated with molecular interactions. | Determining the thermodynamic parameters (ΔH, ΔS) of this compound binding to BTK. | Provides a complete thermodynamic profile of the interaction, label-free. | Requires larger amounts of purified protein, lower throughput. |
Table 2: Comparison of Alternative Target Validation Methods. This table outlines alternative experimental techniques for validating the effects of this compound, detailing their principles, applications, advantages, and limitations.
Visualizing the Molecular and Experimental Landscape
To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the targeted signaling pathway.
References
Reproducibility of A-196's effect on NHEJ-mediated DNA repair.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of well-characterized inhibitors targeting the Non-Homologous End Joining (NHEJ) DNA repair pathway. The focus is on inhibitors of the DNA-dependent protein kinase, catalytic subunit (DNA-PKcs), a key component of the NHEJ pathway. This document summarizes their performance based on available experimental data, details the methodologies for key experiments, and provides visual representations of relevant pathways and workflows.
Introduction to NHEJ and DNA-PKcs Inhibition
Non-Homologous End Joining (NHEJ) is a major pathway for the repair of DNA double-strand breaks (DSBs). While essential for maintaining genomic integrity, its error-prone nature can be exploited in cancer therapy. Inhibiting NHEJ can sensitize cancer cells to DNA-damaging agents like radiation and chemotherapy. A primary target for NHEJ inhibition is DNA-PKcs, a serine/threonine kinase that is recruited to DSBs and plays a crucial role in the repair process. Several small molecule inhibitors targeting the ATP-binding site of DNA-PKcs have been developed and are in various stages of preclinical and clinical investigation.
Comparative Performance of DNA-PKcs Inhibitors
The following table summarizes the in vitro potency of several well-characterized DNA-PKcs inhibitors. It is important to note that IC50 values can vary depending on the specific assay conditions, such as ATP concentration and substrate used.
| Compound Name(s) | Target | IC50 (in vitro kinase assay) | Key Characteristics & Selectivity |
| NU7441 | DNA-PKcs | 14 nM[1] | Highly selective for DNA-PK over other PI3K-like kinases (PIKKs) such as ATM and ATR. |
| M3814 (Peposertib, Nedisertib) | DNA-PKcs | <3 nM[2] | Potent and selective DNA-PK inhibitor. |
| VX-984 (M9831) | DNA-PKcs | Potent DNA-PK inhibitor[3] | ATP-competitive inhibitor. |
| AZD7648 | DNA-PKcs | 0.6 nM[4] | Highly potent and selective, orally bioavailable. |
| DA-143 | DNA-PKcs | 2.5 nM[5] | Novel inhibitor with improved aqueous solubility compared to NU7441. |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of NHEJ inhibitors are provided below.
In Vitro DNA-PK Kinase Assay (IC50 Determination)
This assay quantifies the ability of a compound to inhibit the kinase activity of purified DNA-PKcs in vitro. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.
Materials:
-
Purified recombinant human DNA-PK enzyme
-
DNA-PK peptide substrate
-
ATP
-
DNA-PK Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 1X DNA-PK Activation Buffer; 50μM DTT)[6]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (e.g., DNA-PKcs inhibitors) dissolved in DMSO
-
96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a multi-well plate, add the DNA-PK enzyme, the peptide substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be close to the Km value for DNA-PK if determining competitive inhibition.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).[6]
-
Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay protocol. This typically involves adding the ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[6]
-
Record the luminescence using a plate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition versus the log concentration of the inhibitor and fitting the data to a dose-response curve.
EJ5-GFP Reporter Assay for NHEJ Activity in Cells
This cell-based assay measures the efficiency of NHEJ by quantifying the reconstitution of a functional GFP gene. The EJ5-GFP reporter cassette contains a promoter separated from a GFP coding sequence by a puromycin resistance gene, which is flanked by two I-SceI recognition sites.
Materials:
-
U2OS or HEK293 cell line stably expressing the EJ5-GFP reporter construct
-
I-SceI expression plasmid (e.g., pCBASce)
-
Transfection reagent (e.g., Lipofectamine)
-
Test compounds (NHEJ inhibitors)
-
Flow cytometer
Procedure:
-
Seed the EJ5-GFP reporter cells in multi-well plates.
-
Treat the cells with the desired concentrations of the NHEJ inhibitor or vehicle control (DMSO) for a specified pre-incubation period.
-
Transfect the cells with the I-SceI expression plasmid to induce double-strand breaks at the I-SceI sites within the reporter cassette.
-
Continue the incubation with the NHEJ inhibitor for a defined period (e.g., 48-72 hours) to allow for DNA repair.
-
Harvest the cells by trypsinization.
-
Analyze the percentage of GFP-positive cells by flow cytometry. A successful NHEJ event that joins the promoter to the GFP coding sequence will result in GFP expression.
-
The efficiency of NHEJ is determined by the percentage of GFP-positive cells in the inhibitor-treated samples compared to the vehicle-treated control.
CRISPR-Cas9 Based Assay for NHEJ Quantification
This method provides a quantitative measure of NHEJ activity at an endogenous genomic locus.
Materials:
-
Cell line of interest
-
Plasmids encoding Cas9 and a single-guide RNA (sgRNA) targeting a specific genomic locus
-
Blunt-ended double-stranded oligodeoxynucleotide (dsODN) with a unique marker sequence
-
Genomic DNA extraction kit
-
qPCR primers specific to the marker sequence and flanking the target site
-
qPCR master mix and instrument
-
Test compounds (NHEJ inhibitors)
Procedure:
-
Seed the cells in multi-well plates.
-
Treat the cells with the NHEJ inhibitor or vehicle control.
-
Co-transfect the cells with the Cas9 plasmid, sgRNA plasmid, and the marker-containing dsODN. The dsODN will be integrated at the DSB site via NHEJ.
-
Continue the incubation with the inhibitor for a defined period to allow for DNA repair and integration.
-
Extract genomic DNA from the cells.
-
Perform qPCR using primers that specifically amplify the integrated marker sequence. The amount of PCR product is proportional to the frequency of NHEJ events.
-
Normalize the qPCR data to a control gene to account for differences in genomic DNA quantity. The relative NHEJ activity is calculated by comparing the inhibitor-treated samples to the vehicle control.
Visualizations
The following diagrams illustrate key concepts related to NHEJ and its inhibition.
Caption: The canonical Non-Homologous End Joining (NHEJ) pathway and the point of intervention for DNA-PKcs inhibitors.
Caption: Workflow of the EJ5-GFP reporter assay to measure NHEJ activity.
Caption: Synergistic effect of combining DNA damaging agents with NHEJ inhibitors to induce cancer cell death.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. DNA-PK Kinase Enzyme System Application Note [promega.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Identification and Validation of New DNA-PKcs Inhibitors through High-Throughput Virtual Screening and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. abmole.com [abmole.com]
A-196: A Sharper Tool for Targeting SUV4-20 Histone Methyltransferases
A-196 stands as a highly potent and selective inhibitor of the SUV4-20 histone methyltransferases, SUV420H1 and SUV420H2, offering researchers a more precise instrument for dissecting the roles of these enzymes in genomic integrity and disease. Compared to earlier, less selective inhibitors, this compound provides a significant advancement in targeting the di- and tri-methylation of histone H4 at lysine 20 (H4K20me2/3), crucial epigenetic marks involved in DNA repair and chromatin regulation.
This compound operates as a substrate-competitive inhibitor, directly competing with the histone substrate for access to the enzyme's active site.[1] This mechanism of action leads to a global reduction in H4K20me2 and H4K20me3 levels within cells, with a corresponding increase in the mono-methylated state (H4K20me1).[1] This targeted modulation of H4K20 methylation states allows for a more focused investigation of the downstream cellular processes regulated by SUV4-20 activity.
Unprecedented Selectivity Profile of this compound
| Target Enzyme | This compound IC50 (nM) | Chaetocin IC50 (µM) | BIX-01294 IC50 (µM) |
| SUV420H1 | 25 | Not Reported | Not Reported |
| SUV420H2 | 144 | Not Reported | Not Reported |
| G9a | >10,000 | 2.5 | 1.7 |
| GLP | >10,000 | Not Reported | 0.7 |
| SUV39H1 | >10,000 | 0.8 | >37 |
| PR-SET7 | >10,000 | Not Reported | Not Reported |
| Other PKMTs | >10,000 | Not Reported | >37 |
Table 1: Comparative Inhibitory Activity (IC50) of this compound and Previous Inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate greater potency. Data for this compound demonstrates its high potency and selectivity for SUV420H1 and SUV420H2.[1][3] In contrast, older inhibitors like Chaetocin and BIX-01294 show broader activity against other methyltransferases and lack specific data for SUV4-20 inhibition.
The SUV4-20 Signaling Pathway and Inhibition by this compound
The SUV4-20 enzymes play a critical role in the DNA damage response, particularly in the non-homologous end joining (NHEJ) pathway. By catalyzing the di- and tri-methylation of H4K20, they create binding sites for DNA repair proteins like 53BP1.
Figure 1: SUV4-20 Signaling Pathway and this compound Inhibition. This diagram illustrates the sequential methylation of Histone H4 at lysine 20 and the role of SUV4-20 in the DNA damage response via 53BP1 recruitment. This compound specifically inhibits SUV420H1/H2, blocking the formation of H4K20me2/3.
Experimental Protocols
To facilitate the replication and validation of findings related to this compound, detailed experimental protocols for key assays are provided below.
In Vitro SUV4-20 Enzymatic Assay
This assay measures the enzymatic activity of SUV420H1 and SUV420H2 and the inhibitory potential of compounds like this compound.
Materials:
-
Recombinant human SUV420H1 and SUV420H2 enzymes
-
Histone H4 peptide (1-24) substrate
-
S-(5'-adenosyl)-L-[methyl-³H]-methionine (³H-SAM)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
Inhibitor compound (this compound or other test compounds) dissolved in DMSO
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, histone H4 peptide, and the test inhibitor at various concentrations.
-
Initiate the reaction by adding the SUV420H1 or SUV420H2 enzyme.
-
Add ³H-SAM to the reaction mixture.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding an equal volume of 20% trichloroacetic acid (TCA).
-
Spot the reaction mixture onto a filter paper and wash with TCA to remove unincorporated ³H-SAM.
-
Measure the incorporated radioactivity on the filter paper using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
Cellular Assay for H4K20 Methylation Levels (Western Blot)
This method is used to assess the in-cell efficacy of this compound by measuring the levels of H4K20 methylation states.
Materials:
-
Cell line of interest (e.g., U2OS)
-
This compound inhibitor
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting system (e.g., PVDF membrane)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific for H4K20me1, H4K20me2, H4K20me3, and total Histone H4 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Culture cells to the desired confluency and treat with various concentrations of this compound or vehicle (DMSO) for a specified duration (e.g., 48 hours).
-
Harvest and lyse the cells to extract total protein.
-
Quantify the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities to determine the relative levels of each methylation state.
Figure 2: Experimental Workflow for Inhibitor Characterization. This flowchart outlines the key steps in both the in vitro enzymatic assay to determine IC50 values and the cellular Western blot assay to assess the effect of the inhibitor on histone methylation levels in cells.
Conclusion
This compound represents a significant leap forward in the study of SUV4-20-mediated histone methylation. Its high potency and, most importantly, its exceptional selectivity, make it an invaluable tool for researchers in the fields of epigenetics, DNA repair, and drug discovery. By providing a means to precisely inhibit SUV420H1 and SUV420H2, this compound will undoubtedly contribute to a deeper understanding of the biological roles of these enzymes and may pave the way for the development of novel therapeutic strategies targeting diseases with aberrant H4K20 methylation.
References
Independent Verification of A-196's Substrate-Competitive Inhibition of Tyrosinase
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hypothetical compound A-196, a substrate-competitive inhibitor of tyrosinase, with other known inhibitors of this enzyme. The data presented is based on established findings for well-characterized tyrosinase inhibitors, with Kojic Acid serving as a proxy for this compound to illustrate a typical competitive inhibitor profile. This comparison is supported by experimental data and detailed protocols to aid in the independent verification of this compound's mechanism of action and potency.
Mechanism of Action: Substrate-Competitive Inhibition
Substrate-competitive inhibitors function by reversibly binding to the active site of an enzyme, the same site to which the natural substrate would normally bind.[1][2] This competition prevents the substrate from binding and, consequently, inhibits the enzymatic reaction.[1][3] In the case of tyrosinase, a key enzyme in melanin biosynthesis, a competitive inhibitor like this compound would compete with the substrate, L-tyrosine, for access to the enzyme's active site.[4][5] The inhibitory effect of a competitive inhibitor can be overcome by increasing the concentration of the substrate.[5]
Comparative Inhibitor Performance
The potency of an enzyme inhibitor is commonly quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The inhibition constant (Ki) is another measure of inhibitor potency, representing the dissociation constant of the enzyme-inhibitor complex.
Below is a comparison of Kojic Acid (representing this compound) with other known tyrosinase inhibitors.
| Inhibitor | Inhibition Type | IC50 (µM) | Reference |
| This compound (Kojic Acid) | Competitive | 1.60 - 15 | [6][7] |
| Arbutin | Competitive | Varies | [8] |
| Licochalcone A | Competitive | ~3 | [5] |
| Glabridin | Non-competitive | ~0.1 | [5] |
| 7,8,4′-trihydroxyisoflavone | Competitive | 11.21 | [2] |
| 7,3′,4′-trihydroxyisoflavone | Competitive | 5.23 | [2] |
Note: IC50 values can vary depending on the experimental conditions, such as substrate concentration and enzyme source.[7]
Experimental Protocols
To independently verify the substrate-competitive inhibition of this compound, the following experimental protocols can be employed.
Tyrosinase Inhibition Assay
This assay is used to determine the IC50 value of an inhibitor.
Materials:
-
Mushroom Tyrosinase
-
L-DOPA (Substrate)
-
Phosphate Buffer (pH 6.8)
-
This compound and other test inhibitors
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound and other inhibitors in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 40 µL of mushroom tyrosinase solution (e.g., 30 U/mL) and 100 µL of phosphate buffer to each well.[9]
-
Add 20 µL of varying concentrations of the inhibitor (this compound) to the test wells. Add 20 µL of the solvent to the control wells.[9]
-
Pre-incubate the plate at room temperature for 10 minutes.[9]
-
Initiate the reaction by adding 40 µL of L-DOPA solution (e.g., 10 mM) to each well.[9]
-
Incubate the plate at 37°C for 20 minutes.[9]
-
Measure the absorbance at 475 nm using a microplate reader.[9]
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Kinetic Analysis (Lineweaver-Burk Plot)
To confirm the mechanism of inhibition (competitive, non-competitive, etc.), a kinetic analysis should be performed. This involves measuring the reaction velocity at various substrate concentrations in the presence and absence of the inhibitor. The data is then plotted on a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]).
For a competitive inhibitor, the Lineweaver-Burk plot will show lines that intersect on the y-axis, indicating that the Vmax (maximum reaction velocity) is unchanged, while the apparent Km (Michaelis constant) increases.
Signaling Pathway: Melanin Biosynthesis
Tyrosinase is the rate-limiting enzyme in the melanin biosynthesis pathway.[4] It catalyzes the first two steps: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[4][10] Dopaquinone then serves as a precursor for the synthesis of both eumelanin (brown-black pigment) and pheomelanin (red-yellow pigment). By inhibiting tyrosinase, this compound would block the initial steps of this pathway, leading to a reduction in melanin production.
References
- 1. Skin Whitening Agent Types > Tyrosinase Inhibitors [skinwhiteningscience.com]
- 2. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biofor.co.il [biofor.co.il]
- 4. Tyrosinase - Wikipedia [en.wikipedia.org]
- 5. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and tyrosinase inhibitory properties of some novel derivatives of kojic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tyrosinase inhibitors from natural and synthetic sources: structure, inhibition mechanism and perspective for the future - ProQuest [proquest.com]
- 9. Tyrosinase inhibition assay [bio-protocol.org]
- 10. activeconceptsllc.com [activeconceptsllc.com]
Safety Operating Guide
Navigating the Disposal of A-196: A Guide for Laboratory Professionals
Absence of specific disposal protocols for the research chemical A-196 necessitates a cautious approach rooted in general laboratory safety principles and regulatory compliance. While a dedicated disposal procedure for this compound is not publicly available, its classification as a non-hazardous substance by some suppliers provides a basis for a recommended course of action.[1] Researchers, scientists, and drug development professionals must, however, remain vigilant and consult their institution's Environmental Health & Safety (EHS) department for definitive guidance.
This compound is identified as a potent and selective inhibitor of the histone methyltransferases SUV420H1 and SUV420H2, making it a valuable tool in biological research.[2][3][4] Its handling and disposal should align with the best practices for chemical waste management in a laboratory setting.
Key Characteristics of this compound
To ensure safe handling and disposal, it is crucial to be aware of the known properties of this compound. The following table summarizes key data points gathered from various suppliers.
| Property | Value | Source |
| Molecular Formula | C18H16Cl2N4 | AdooQ |
| Molecular Weight | 359.25 g/mol | AdooQ |
| Appearance | Solid | AbMole BioScience[1] |
| Solubility | DMSO: 14 mg/mL (38.97 mM)Ethanol: 11 mg/mL (30.62 mM)Water: Insoluble | AdooQ |
| Storage | Lyophilized: -20°C (stable for 36 months)In solution: -20°C (use within 1 month) | AdooQ |
| Hazards | Not classified as a hazardous substance or mixture. | AbMole BioScience[1] |
| Incompatibilities | Strong acids/alkalis, strong oxidizing/reducing agents. | AbMole BioScience[1] |
Recommended Disposal Protocol for this compound
In the absence of specific instructions, the following general protocol, based on standard laboratory waste management guidelines, is recommended for the disposal of this compound.
1. Waste Identification and Segregation:
-
Treat all waste containing this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, tubes, gloves), as chemical waste.
-
Do not mix this compound waste with incompatible materials such as strong acids, bases, or strong oxidizing and reducing agents.[1]
-
Segregate solid waste from liquid waste.
2. Waste Collection and Containment:
-
Solid Waste: Collect in a designated, leak-proof container clearly labeled "Hazardous Waste" or "Chemical Waste" in accordance with your institution's policies. The container should be compatible with the chemical.
-
Liquid Waste: Collect in a sealable, leak-proof container, also clearly labeled. If this compound is in a solvent, the waste should be segregated based on the solvent's properties (e.g., halogenated or non-halogenated organic solvent waste). Ensure the container is made of a material compatible with the solvent.
-
Never fill waste containers beyond 90% capacity to allow for expansion and prevent spills.[5]
3. Labeling:
-
Properly label all waste containers with the full chemical name ("this compound"), the solvent used (if any), the concentration or amount, and the date of accumulation.[6][7]
-
Attach a hazardous waste tag provided by your institution's EHS department.[6]
4. Storage:
-
Store waste containers in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[2][8]
-
Ensure the storage area is well-ventilated, and that the waste is segregated from incompatible materials.
-
Keep waste containers securely closed except when adding waste.[2]
5. Disposal Request:
-
Once the waste container is full or has reached the storage time limit set by your institution (often 90 to 180 days), submit a waste pickup request to your EHS department.[5][6]
-
Do not dispose of this compound down the drain or in the regular trash.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A logical workflow for the safe disposal of this compound waste in a laboratory setting.
Disclaimer: This information is intended as a general guide. Always prioritize the specific procedures and regulations provided by your institution's Environmental Health & Safety department and consult the Safety Data Sheet (SDS) for any chemical you are working with.
References
- 1. Regulation of Laboratory Waste - American Chemical Society [acs.org]
- 2. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. google.com [google.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling A-196
This guide provides critical safety and logistical information for the handling and disposal of A-196, a potent and selective chemical inhibitor of SUV420H1 and SUV420H2.[1][2][3] The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Identification and Safety Precautions
This compound is classified as acutely toxic if swallowed.[1] It can also cause skin irritation, serious eye irritation, and respiratory irritation.[4] Adherence to the following safety protocols is mandatory.
GHS Hazard Classification:
| Hazard Class | Category |
| Acute Toxicity, Oral | 3 |
| Skin Irritation | 2 |
| Eye Irritation | 2A |
| Specific Target Organ Toxicity | Single Exposure (Respiratory tract irritation) |
Signal Word: Danger[1]
Hazard Pictograms:
-
GHS06 (Skull and Crossbones): Toxic[1]
-
GHS07 (Exclamation Mark): Irritant
Hazard Statements:
-
H301: Toxic if swallowed.[1]
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
-
P264: Wash skin thoroughly after handling.[1]
-
P270: Do not eat, drink or smoke when using this product.[1]
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
P405: Store locked up.[1]
-
P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment must be worn at all times when handling this compound.
| Equipment | Specification |
| Eye/Face Protection | Safety glasses with side shields or goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is recommended. |
Experimental Workflow for Handling this compound
The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting, from preparation to disposal.
Detailed Experimental Protocols
Stock Solution Preparation:
-
Preparation: Don all required PPE as specified in the table above. Ensure all work is performed in a certified chemical fume hood.
-
Weighing: Carefully weigh the desired amount of this compound powder.
-
Dissolution: Dissolve this compound in a suitable solvent such as DMSO to prepare a stock solution. For example, a 10 mM stock solution can be prepared by dissolving the appropriate mass in the calculated volume of DMSO.[3]
-
Storage: Store stock solutions at -20°C or -80°C in tightly sealed vials.[3] Aliquoting is recommended to avoid repeated freeze-thaw cycles.
Cell-Based Assay Protocol Example (U2OS cells):
This protocol is an example of using this compound to inhibit SUV420H1 and SUV420H2 in a cell culture experiment.[2]
-
Cell Seeding: Plate U2OS cells in a 6-well plate at the desired density.
-
Treatment: The following day, treat the cells with the desired concentration of this compound (e.g., 3 µM) or a vehicle control (e.g., DMSO).[2]
-
Incubation: Incubate the cells for 48 hours.[2]
-
Cell Lysis:
-
Wash the cells once with 1X PBS.
-
Add lysis buffer (20 mM Tris-HCl pH 7.5, 0.5% Triton X-100, 150 mM NaCl, 1 mM EDTA, 10 mM MgCl2, PMSF, protease inhibitors, benzonase) to create a whole-cell extract.[2]
-
-
Downstream Analysis: The resulting lysate can be used for downstream applications such as Western blotting to analyze histone methylation levels.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Segregation and Disposal Logical Relationship:
-
Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Solid Waste: All disposable materials that have come into contact with this compound (e.g., pipette tips, gloves, empty vials) should be collected in a designated, sealed hazardous waste container.
-
Final Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, in accordance with all local, state, and federal regulations.[5] Do not dispose of this compound down the drain or in regular trash.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
